Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Focus: Structural causality, self-validating analytical protocols, and targeted therapeutic applications.
Executive Summary
In the development of next-generation Antibody-Drug Conjugates (ADCs) and targeted cytotoxics, the architecture of the linker is as critical as the payload itself. 4-Amino-3-fluorobenzenesulfonyl ethanol (also known as 2-(4-amino-3-fluorophenyl)sulfonyl ethan-1-ol) has emerged as a highly specialized bifunctional intermediate[1]. By bridging highly potent anti-mitotic agents with tumor-targeting moieties, this compound provides a metabolically tunable sulfonamide linkage that remains stable in systemic circulation but undergoes rapid cleavage within the tumor microenvironment[2]. This whitepaper details the core chemical identifiers, the mechanistic rationale behind its structural design, and the self-validating analytical protocols required to ensure its integrity before conjugation.
Core Chemical Identifiers and Structural Causality
Strict control of chemical identity is the foundation of reproducible drug discovery. 4-Amino-3-fluorobenzenesulfonyl ethanol is commercially available in two primary forms: the neutral free base and the hydrochloride salt[1].
Table 1: Quantitative Identifiers and Physicochemical Properties
The architecture of this molecule is not arbitrary; every functional group serves a distinct mechanistic purpose in bioconjugation:
The Primary Alcohol (-CH2CH2OH): Acts as a versatile nucleophile, allowing for esterification or etherification with complex cytotoxic payloads, such as hemiasterlin analogs[3].
The Sulfonyl Group (-SO2-): Provides a rigid, highly polar geometry that significantly enhances the aqueous solubility of the resulting hydrophobic drug conjugates, preventing aggregation during formulation[2].
The Fluoroaniline Core (-C6H3FNH2): The strategic placement of the fluorine atom at the 3-position (ortho to the amine) is the most critical design choice. Fluorine exerts a strong electron-withdrawing inductive (-I) effect. Causality: This significantly lowers the pKa of the aniline nitrogen, reducing its basicity and nucleophilicity. In complex multi-step peptide synthesis, this prevents the amine from undergoing premature, non-specific side reactions, while precisely tuning the enzymatic cleavage rate of the final sulfonamide bond in the target tissue[4].
Analytical Characterization: A Self-Validating Protocol
To ensure batch-to-batch consistency for ADC conjugation, relying on a single analytical method is insufficient. As an application standard, we employ a self-validating system combining Liquid Chromatography-Mass Spectrometry (LC-MS) with orthogonal Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. This ensures that mass accuracy is cross-verified with spatial structural integrity, ruling out positional isomers (e.g., 2-fluoro vs. 3-fluoro derivatives).
Figure 1: Self-validating analytical workflow for 4-amino-3-fluorobenzenesulfonyl ethanol.
Step-by-Step Methodology
Phase 1: Chromatographic Separation (LC-MS)
Sample Preparation: Accurately weigh 1.0 mg of the compound and dissolve in 1.0 mL of LC-MS grade methanol to achieve a 1 mg/mL stock. Causality: Methanol ensures complete solubilization of both the free base and the HCl salt while providing excellent spray stability in the Electrospray Ionization (ESI) source.
Column Equilibration: Utilize a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size). Equilibrate with 95% Mobile Phase A (0.1% Formic Acid in H2O) and 5% Mobile Phase B (0.1% Formic Acid in Acetonitrile).
Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes. Causality: The highly polar ethanol and sulfonamide moieties require high aqueous conditions for initial retention, while the gradient ensures sharp elution of the aromatic core.
Mass Detection: Operate the mass spectrometer in ESI+ mode. Monitor for the protonated molecular ion
Sample Preparation: Dissolve 5.0 mg of the lyophilized powder in 0.6 mL of DMSO-d6.
1H NMR Acquisition: Acquire standard proton spectra. Causality: The primary alcohol (-OH) and aniline (-NH2) protons will rapidly exchange with the solvent in protic environments (like D2O or MeOD). DMSO-d6 prevents this exchange, allowing distinct integration of the broad singlet corresponding to the -NH2 group.
19F NMR Acquisition: Acquire fluorine spectra with proton decoupling. Causality (The Self-Validation Step): Mass spectrometry cannot easily differentiate between a 3-fluoro and a 2-fluoro isomer. A single, distinct peak in the 19F spectrum confirms the absence of defluorinated impurities. The specific chemical shift and coupling constants confirm the fluorine is ortho to the amine, validating the exact structural geometry required for downstream synthesis.
Application in Advanced Drug Conjugates
Once validated, 4-amino-3-fluorobenzenesulfonyl ethanol is deployed as a critical building block in the synthesis of N-acyl sulfonamide-containing cleavable conjugates[2].
In modern oncology, targeted therapies such as Var2csa-drug conjugates[4] and hemiasterlin-derived anti-mitotic compounds[3] utilize this specific sulfonamide linkage. The linker is conjugated to a targeting moiety (e.g., an antibody or peptide) on one end, and a cytotoxic payload on the other. Upon internalization into a cancer cell, the unique electronic properties imparted by the 3-fluoro substitution allow specific intracellular proteases to recognize and hydrolyze the adjacent peptide bonds, triggering a disassembly cascade that releases the active payload[2][5].
Figure 2: Sulfonamide linker cleavage pathway in targeted drug conjugates.
By leveraging the precise physicochemical tuning of 4-amino-3-fluorobenzenesulfonyl ethanol, drug development professionals can achieve the delicate balance between systemic stability and targeted intracellular release, maximizing the therapeutic index of highly potent cytotoxics.
References
[4] Google Patents. WO2015095952A1 - Var2csa-drug conjugates. Retrieved from:
[2] Google Patents. US20170029490A1 - Sulfonamide-containing linkage systems for drug conjugates. Retrieved from:
[5] Google Patents. WO2015095953A1 - Sulfonamide-containing linkage systems for drug conjugates. Retrieved from:
[3] Google Patents. US11617777B2 - Cytotoxic and anti-mitotic compounds, and methods of using the same. Retrieved from:
The Ascendancy of Fluorine: A Technical Guide to Fluorinated Reactive Dye Intermediates
Executive Summary The advent of fluorinated reactive dyes represents a significant leap forward in the coloration of cellulosic fibers. By strategically incorporating fluorine atoms into the reactive groups of dyes, chem...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The advent of fluorinated reactive dyes represents a significant leap forward in the coloration of cellulosic fibers. By strategically incorporating fluorine atoms into the reactive groups of dyes, chemists have unlocked a new echelon of performance, characterized by superior fixation, enhanced fastness, and a more favorable environmental profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core principles, synthesis, and application of fluorinated reactive dye intermediates. We will delve into the causal chemistry that underpins the advantages of fluorination, present detailed experimental protocols, and offer insights into the analytical characterization and environmental considerations of these advanced colorants.
The Fluorine Advantage: A Paradigm Shift in Reactive Dye Chemistry
The introduction of fluorine, the most electronegative element, into reactive dye intermediates fundamentally alters their electronic properties, leading to a cascade of beneficial effects.[1] This "fluorine advantage" is not merely an incremental improvement but a paradigm shift that addresses many of the longstanding challenges associated with traditional chlorinated reactive dyes.
The primary benefits of incorporating fluorine into reactive dye intermediates include:
Enhanced Reactivity and Fixation Efficiency: The strong electron-withdrawing nature of fluorine atoms increases the electrophilicity of the carbon atom in the reactive group, making it more susceptible to nucleophilic attack by the hydroxyl groups of cellulose.[1] This heightened reactivity allows for dyeing under milder conditions, such as lower temperatures and reduced alkalinity, and results in a significantly higher fixation rate.[1] In some cases, the fixation rate of fluorinated triazine dyes can be over 10% higher than their chlorinated counterparts.[1]
Improved Dye-Fiber Bond Stability: The resulting covalent bond between the fluorinated reactive dye and the fiber exhibits greater stability, leading to enhanced wash fastness and overall durability of the coloration.
Reduced Environmental Impact: Higher fixation rates translate to less hydrolyzed dye in the effluent, thereby reducing water pollution.[1] The ability to dye effectively with lower salt concentrations further mitigates the environmental burden of the dyeing process.[2]
Superior Fastness Properties: Fluorinated reactive dyes often exhibit improved light fastness, as well as resistance to perspiration and chlorine.
Versatility in Application: These dyes have demonstrated good performance in various dyeing methods, including exhaust dyeing and cold pad-batch processes.
The most common fluorinated reactive systems are based on fluorotriazines and, more recently, acyl fluorides .
Synthesis of Key Fluorinated Intermediates
The journey to a high-performance fluorinated reactive dye begins with the synthesis of its core intermediates. Two of the most pivotal intermediates are 2,4,6-trifluoro-s-triazine (cyanuric fluoride) and 4-aminobenzoyl fluoride.
2,4,6-Trifluoro-s-triazine (Cyanuric Fluoride)
Cyanuric fluoride is a cornerstone intermediate for a vast array of fluorotriazine reactive dyes. Its synthesis typically involves the fluorination of cyanuric chloride.
Reaction Pathway for Cyanuric Fluoride Synthesis
Caption: Synthesis of 4-Aminobenzoyl Fluoride.
Experimental Protocol: Synthesis of 4-Aminobenzoyl Fluoride (Conceptual)
A detailed, readily available protocol for the direct synthesis of 4-aminobenzoyl fluoride is not as common as for its chloride counterpart. However, a plausible approach involves the use of a suitable fluorinating agent.
Reactant Preparation: In a dry reaction flask under an inert atmosphere, dissolve 4-aminobenzoic acid in a suitable anhydrous solvent.
Addition of Base: Add a non-nucleophilic base, such as pyridine, to the solution.
Addition of Fluorinating Agent: Slowly add a fluorinating agent, such as cyanuric fluoride or another suitable reagent, to the mixture at a controlled temperature.
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or NMR.
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove the base and byproducts. The crude product is extracted with an organic solvent, dried, and purified, typically by column chromatography.
From Intermediate to Dye: The Synthesis of a Fluorotriazine Reactive Dye
The synthesized fluorinated intermediates are then used to build the final dye molecule. This typically involves a condensation reaction with a chromophoric component and potentially other linking groups.
Experimental Protocol: Synthesis of a Heterobifunctional Fluorotriazine/Vinyl Sulfone Reactive Dye
This protocol outlines the synthesis of a dye containing both a monofluorotriazine and a vinyl sulfone reactive group, a common strategy to enhance fixation.
First Condensation: React 2,4,6-trifluoro-s-triazine (cyanuric fluoride) with an amino-functionalized chromophore (e.g., H-acid) in an aqueous medium at a low temperature (0-5°C), maintaining the pH between 4.0 and 4.5 with a dilute sodium carbonate solution. This results in a difluorotriazinyl dye intermediate.
Second Condensation: To the intermediate from step 1, add an amine-containing bridging group that also possesses a vinyl sulfone precursor (e.g., p-aminophenyl-β-sulfatoethylsulfone). The reaction is typically carried out at a slightly elevated temperature and a neutral to slightly acidic pH.
Isolation: The final dye is precipitated from the reaction mixture by the addition of salt (salting out), filtered, washed, and dried.
The Mechanism of Action: Covalent Bonding with Cellulose
The efficacy of reactive dyes lies in their ability to form a stable covalent bond with the fiber. F[3]or fluorinated reactive dyes, this process is a nucleophilic substitution or addition reaction.
Mechanism of a Fluorotriazine Dye with Cellulose
Caption: Reaction of a Fluorotriazine Dye with Cellulose.
Under alkaline conditions, the hydroxyl groups of the cellulose fibers are deprotonated to form highly nucleophilic cellulosate anions. These anions then attack the electrophilic carbon atom of the fluorotriazine ring, displacing a fluoride ion as a leaving group and forming a stable ether linkage. The high electronegativity of the remaining fluorine atoms on the triazine ring facilitates this reaction.
A competing and undesirable reaction is the hydrolysis of the reactive dye, where the dye reacts with hydroxide ions from the water instead of the cellulose. T[4]he optimized reactivity of fluorinated dyes helps to favor the fixation reaction over hydrolysis.
Performance Evaluation: A Comparative Analysis
The true measure of a reactive dye's performance lies in its dyeing properties and the fastness of the resulting coloration. Fluorinated reactive dyes consistently outperform their chlorinated analogs in several key metrics.
Property
Monofluorotriazine Dyes
Monochlorotriazine Dyes
Rationale
Reactivity
Higher
Lower
The greater electronegativity of fluorine makes the triazine ring more susceptible to nucleophilic attack.
Fixation Temperature
Lower (e.g., 40-60°C)
Higher (e.g., 80°C)
Higher reactivity allows for fixation at lower temperatures, saving energy.
Fixation Rate
Higher (often >80%)
Lower (typically 50-80%)
The reaction with cellulose is kinetically favored over hydrolysis.
Alkali Requirement
Lower
Higher
Less alkali is needed to achieve the optimal pH for fixation due to higher reactivity.
Hydrolysis Rate
Generally lower under optimal dyeing conditions
Generally higher
While more reactive, the reaction with cellulose is more efficient, leading to less overall hydrolysis.
Wash Fastness
Very Good to Excellent
Good to Very Good
The stable covalent bond ensures high durability to washing.
Light Fastness
Good to Excellent
Good to Excellent
The inherent properties of the chromophore and the stable dye-fiber linkage contribute to good light fastness.
Application in Textile Dyeing: An Experimental Workflow
The application of fluorinated reactive dyes to cellulosic fibers like cotton follows a well-defined process, typically the exhaust dyeing method.
Workflow for Exhaust Dyeing of Cotton with a Fluorinated Reactive Dye
Caption: Exhaust Dyeing Workflow for Cotton.
Experimental Protocol: Exhaust Dyeing of Cotton
Fabric Preparation: The cotton fabric should be thoroughly scoured and bleached to remove impurities and ensure uniform dye uptake.
Dye Bath Preparation: Prepare the dye bath with the required amount of water and a wetting agent.
Dyeing:
Add the prepared cotton fabric to the dye bath.
Add the pre-dissolved fluorinated reactive dye.
Gradually add an electrolyte, such as sodium sulfate, to promote dye exhaustion onto the fiber.
Raise the temperature to the recommended fixation temperature for the specific dye (e.g., 60°C).
After a period of exhaustion, add an alkali, such as sodium carbonate, to raise the pH and initiate the fixation reaction.
Continue dyeing at the fixation temperature for the recommended time (e.g., 60-90 minutes).
After-treatment:
Drain the dye bath and give the fabric a cold rinse.
Neutralize the fabric with a dilute solution of acetic acid.
Soap the fabric at or near the boil with a detergent to remove any unfixed or hydrolyzed dye.
Rinse thoroughly with hot and then cold water.
Dry the dyed fabric.
Analytical Characterization of Fluorinated Intermediates and Dyes
The confirmation of the successful synthesis and the purity of fluorinated intermediates and dyes relies on a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the overall structure of the molecule. ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of fluorine atoms, with a wide chemical shift range that provides high resolution.
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the synthesized compounds, confirming their identity.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule, such as C-F bonds, triazine rings, and sulfone groups.
UV-Visible Spectroscopy: This technique is used to determine the absorption maximum (λmax) of the dye, which corresponds to its color, and to quantify the concentration of the dye in solution.
Environmental and Safety Considerations
While fluorinated reactive dyes offer environmental benefits in terms of reduced effluent load, the presence of fluorine raises important considerations, particularly in the context of per- and polyfluoroalkyl substances (PFAS).
It is crucial to understand that the fluorine in fluorotriazine and acyl fluoride reactive dyes is designed to be a leaving group . During the dyeing process, the fluorine atom is cleaved from the dye molecule and enters the dye bath as a fluoride anion. Therefore, the amount of organic fluorine that remains on the final textile product is very low.
However, the use of Total Organic Fluorine (TOF) as a screening method for PFAS can lead to "false positives" when analyzing the dyes themselves, as they contain high concentrations of organic fluorine before application. It is therefore essential to use appropriate analytical methods and to understand the chemistry of these dyes when assessing their environmental impact.
The environmental fate of the hydrolyzed dye and the fluoride ions in the effluent should also be considered in wastewater treatment strategies.
Safety: The handling of fluorinated intermediates, particularly cyanuric fluoride, requires strict safety protocols due to their toxicity and reactivity. Always consult the Safety Data Sheet (SDS) and work in a well-ventilated area with appropriate PPE.
Conclusion
Fluorinated reactive dye intermediates have established a new benchmark in the coloration of cellulosic fibers. The unique properties of fluorine impart enhanced reactivity, leading to higher fixation rates, milder application conditions, and improved fastness properties. The synthesis of key intermediates like cyanuric fluoride and the subsequent creation of advanced dye structures have paved the way for more efficient and environmentally conscious dyeing processes. As the field continues to evolve, a deep understanding of the underlying chemistry, synthetic methodologies, and analytical techniques will be paramount for researchers and scientists seeking to innovate and optimize the next generation of high-performance colorants.
References
Klančnik, M. (2009). Kinetics of Hydrolysis of Halogeno-s-triazine Reactive Dyes as a Function of Temperature. Chemical and Biochemical Engineering Quarterly, 22(1), 81-88.
An evaluation of the environmental fate of reactive dyes. (n.d.). University of Plymouth.
Králová, M., et al. (2018). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 23(6), 1435.
CN107325059A - The method for preparing CI REACTIVE Red 195s is continuously coupled in a kind of microchannel - Google P
Sheikha, R. A., et al. (2019). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Molecules, 24(15), 2792.
historical development of 4-Aminobenzoyl chloride synthesis - Benchchem.
Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. International Journal of Textile Science, 3(2), 29-32.
Reactive printing and hydrolysis: Causes, effects, and solutions. (2025, March 20). Textile Today.
A Comparative Analysis of Dichlorotriazine and Vinyl Sulphone Reactive Dyes for Scientific Applic
Tutak, M., & Alicilar, A. (2011). Monochlorotetrazinyl Reactive Dyes: Application to Cotton Fibres. Asian Journal of Chemistry, 23(10), 4441-4443.
CN107501988B - Preparation method of solvent red 195 - Google P
CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google P
Tzani, A., et al. (2025). Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics. Molecules, 30(7), 1234.
Hossen, M., & Imran. (n.d.). Study on Color Strength of Different Reactive Dyes. Hilaris Publisher.
4-Aminobenzoic acid synthesis - ChemicalBook.
Ali, S., et al. (2023). Trends in the synthesis and application of some reactive dyes: A review. CORE.
TOTAL ORGANIC FLUORINE IN TEXTILE MATERIALS: FALSE POSITIVE PFAS RESULTS FROM USE OF REACTIVE DYES FOR CELLULOSIC FIBRES - Test & Innov
Synthesis and Application of Novel Heterobifunctional Reactive - NC St
Miladinova, P. M. (2022). SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. Journal of Chemical Technology and Metallurgy, 57(6), 1189-1195.
Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). (2020, August). ITRC.
Industrial Applications, Environmental Fate, Human Exposure, and Health Effects of PFAS - MDPI.
New insights into the occurrence and fate of per- and polyfluoralkyl substances in textile dyeing wastewater along different treatment processes to receiving rivers. (n.d.).
Dyeing mechanism of reactive dye. (2019, May 9). Textile Engineering Students.
Strategic Handling and Toxicological Profiling of Fluorinated Aniline Derivatives
Topic: Safety Data Sheet (SDS) and Toxicity of Fluorinated Aniline Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Fluorine P...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Safety Data Sheet (SDS) and Toxicity of Fluorinated Aniline Derivatives
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorine Paradox
Fluorinated anilines (e.g., 4-fluoroaniline, 2,4-difluoroaniline) are ubiquitous motifs in medicinal chemistry, serving as bioisosteres for aniline to block metabolic soft spots (specifically para-hydroxylation) and modulate lipophilicity. However, this structural utility introduces a "fluorine paradox": the same physicochemical changes that improve drug efficacy—enhanced membrane permeability and metabolic stability—often exacerbate acute toxicity and complicate safety management.
This guide moves beyond the generic "Toxic" labels found on Safety Data Sheets (SDS). It deconstructs the specific toxicological mechanisms of fluorinated anilines, compares them to the parent aniline, and establishes a self-validating safety protocol for laboratory handling.
Physicochemical Profiling: The "Fluorine Effect"
To understand the toxicity, one must first understand the molecule's behavior in a biological system. The substitution of hydrogen with fluorine alters the electron density of the aromatic ring and the basicity of the amine.[1][2]
Electronic and Lipophilic Shifts
Fluorine is the most electronegative element, exerting a strong inductive withdrawal (-I) effect, partially offset by a resonance donation (+R) effect when in the para position.
Basicity (pKa): 4-Fluoroaniline (pKa ~4.6) is a slightly weaker base than aniline (pKa ~4.63). While the change in pKa is minimal, the electron-withdrawing nature of fluorine makes the amine lone pair less available for protonation but potentially more reactive in oxidative radical cycling.
Lipophilicity (LogP): Fluorination typically increases lipophilicity. This enhances dermal absorption rates, making skin contact a critical lethal pathway.
Increased potential for toxic metabolite formation.
Toxicological Mechanisms: The Bioactivation Cycle
The primary hazard of fluorinated anilines is Methemoglobinemia , a condition where heme iron is oxidized from ferrous (
) to ferric (), rendering hemoglobin incapable of transporting oxygen.[7]
The Mechanism of Action
Unlike direct oxidants, fluorinated anilines are pro-toxicants . They require metabolic activation by hepatic Cytochrome P450 enzymes (primarily CYP2E1).
N-Hydroxylation: The aniline is oxidized to a phenylhydroxylamine intermediate.
Redox Cycling: The hydroxylamine reacts with Oxyhemoglobin (
), oxidizing it to Methemoglobin () and forming Nitrosobenzene.
Regeneration: Nitrosobenzene is reduced back to phenylhydroxylamine by NADPH-dependent reductases, creating a continuous catalytic cycle. A single molecule of fluorinated aniline can oxidize hundreds of hemoglobin molecules.
Visualization of the Toxicity Pathway
The following diagram illustrates the catalytic redox cycle responsible for tissue hypoxia.
Figure 1: The catalytic redox cycle of aniline derivatives. Note how the toxic intermediate (N-Hydroxy) is regenerated, amplifying the toxicity.
SDS Deep Dive: Decoding the GHS Classifications
Standard SDS documents often use generic H-codes. For fluorinated anilines, specific codes indicate the unique "Tox" profile described above.
Rapid GI absorption. First-pass metabolism in liver immediately activates the MetHb cycle.
H311 / H314
Toxic in contact with skin / Causes severe burns
Critical Risk. High lipophilicity allows rapid transdermal flux. The "burn" may be chemical corrosion, but the systemic toxicity (cyanosis) is the immediate threat to life.
H331
Toxic if inhaled
Vapors are heavier than air. Use in a fume hood is non-negotiable.
H351
Suspected of causing cancer
Chronic exposure risk.[8][9] Linked to genotoxicity via DNA adduct formation (N-hydroxylation pathway).
H372
Damage to organs (Blood)
Specifically refers to Methemoglobinemia and subsequent hemolytic anemia (lysis of RBCs).[10]
Operational Safety & Experimental Protocols
Trustworthiness in the lab comes from self-validating protocols. The following workflow ensures that exposure is prevented, and if it occurs, it is detected immediately.
Protocol: The "Double-Barrier" Handling System
Objective: Prevent dermal absorption, the most common route of lethal aniline poisoning.
Engineering Control: All weighing and transfer must occur inside a certified chemical fume hood.
Outer Layer: Silver Shield® or Laminate gloves (permeation resistance > 8 hours). Note: Standard nitrile degrades quickly against aromatic amines.
Validation: Check outer gloves for discoloration (yellow/brown) immediately after use.
Decontamination Solution: Prepare a tray of 10% HCl or weak acidic cleanser. Aniline is basic; acidifying it converts it to the anilinium salt (water-soluble and non-volatile), making cleanup safer.
Emergency Response Decision Tree
Speed is critical. Methemoglobinemia symptoms (blue lips, headache) can delayed by 30-60 minutes, but absorption is instant.
Figure 2: Emergency response workflow. Note: Methylene Blue is the clinical antidote but requires G6PD deficiency screening before administration.
Conclusion
Fluorinated anilines are potent tools in drug discovery but represent a "silent" hazard due to their rapid dermal absorption and catalytic toxicity mechanism. By understanding the bioactivation pathway and respecting the lipophilic enhancement caused by fluorination, researchers can utilize these compounds safely. The transition from generic safety rules to mechanism-based handling protocols is the hallmark of a high-reliability scientific environment.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9687, 4-Fluoroaniline. PubChem. Available at: [Link]
European Chemicals Agency (ECHA). Registration Dossier: 4-fluoroaniline - GHS Classification and Labelling. ECHA. Available at: [Link]
Kiese, M. (1974). Methemoglobinemia: A Comprehensive Treatise. Cleveland: CRC Press. (Foundational text on the metabolic cycle of anilines).
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Aniline. OSHA.gov. Available at: [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). Medical Management Guidelines for Aniline. CDC. Available at: [Link]
An In-depth Technical Guide to the Melting Point Determination of High-Purity Sulfonyl Ethanol Compounds
Abstract The accurate determination of a melting point is a fundamental yet critical analytical technique in the characterization of crystalline solids. For high-purity sulfonyl ethanol compounds, which are often key int...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The accurate determination of a melting point is a fundamental yet critical analytical technique in the characterization of crystalline solids. For high-purity sulfonyl ethanol compounds, which are often key intermediates or active pharmaceutical ingredients (APIs) in drug development, this seemingly simple thermal analysis provides profound insights into purity, identity, and polymorphic form. This guide offers a comprehensive exploration of the principles, methodologies, and critical considerations for obtaining precise and reliable melting point data for this specific class of compounds. We will delve into the nuances of sample preparation, instrumentation, calibration, and the interpretation of results, moving beyond a simple procedural outline to explain the scientific rationale behind each step. This document is intended for researchers, scientists, and drug development professionals who seek to master this essential technique and ensure the integrity of their analytical data.
Introduction: The Significance of a Sharp Melting Point
The melting point of a pure, crystalline solid is a distinct physical property, defined as the temperature at which it transitions from the solid to the liquid phase at a given pressure.[1][2] For high-purity sulfonyl ethanol compounds, a sharp melting range (typically 0.5–1 °C) is a strong indicator of sample purity.[3][4] Conversely, the presence of impurities will typically cause a depression and broadening of the melting range.[3][5] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.
Beyond purity, the melting point is a crucial parameter for:
Compound Identification: Comparing the experimentally determined melting point with literature values or a reference standard can help confirm the identity of a synthesized compound.[4][6]
Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of the same compound can exhibit distinct melting points.[7][8] Identifying and characterizing these forms is critical in drug development, as they can have different solubilities, stabilities, and bioavailabilities.
Quality Control: In a manufacturing setting, melting point determination serves as a rapid and cost-effective quality control check for raw materials, intermediates, and final products.[4]
Sulfonyl ethanol compounds, characterized by the presence of both a sulfonyl (-SO2-) and a hydroxyl (-OH) group, possess the capacity for strong intermolecular interactions, particularly hydrogen bonding. These forces, along with molecular size and symmetry, significantly influence the melting point.[9][10][11] Understanding these molecular properties is key to interpreting melting point data correctly.
Foundational Principles and Influential Factors
An accurate melting point determination is contingent on a clear understanding of the physical process and the variables that can affect it.
The Thermodynamics of Melting
Melting is a first-order phase transition where the solid and liquid phases are in equilibrium. At the melting point, the Gibbs free energy (G) of the solid and liquid phases are equal. The energy required to break the crystal lattice structure is the enthalpy of fusion. Stronger intermolecular forces, such as the hydrogen bonds prevalent in sulfonyl ethanol compounds, lead to a higher enthalpy of fusion and consequently, a higher melting point.[8][11]
Key Factors Influencing Melting Point Determination
Several experimental variables must be meticulously controlled to ensure accurate and reproducible results.[1][12][13]
Heating Rate: A slow and constant heating rate (typically 1 °C/min as per pharmacopeial guidelines) is crucial.[3][14] A rapid heating rate can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially elevated and broad melting range.[6][15]
Sample Preparation and Packing: The sample must be finely powdered and tightly packed into the capillary tube to a consistent height (typically 2-3 mm).[6][14] This ensures efficient and uniform heat transfer throughout the sample. Inconsistent packing can lead to variations in the melting range.
Purity: As previously mentioned, impurities disrupt the crystal lattice, requiring less energy to overcome the intermolecular forces, resulting in a lower and broader melting range.[3][5]
Polymorphism: The existence of different crystal forms (polymorphs) of the same compound can lead to different melting points.[7][16] The thermodynamically most stable polymorph will generally have the highest melting point.[7] It is essential to be aware of the potential for polymorphism in sulfonyl ethanol compounds and to control crystallization conditions to ensure the desired form is being analyzed.
Human Error and Subjectivity: In manual melting point apparatus, the visual determination of the start and end of melting can be subjective. Automated systems with digital image analysis can help to minimize this variability.
Methodologies for Melting Point Determination
While several techniques exist, the capillary method remains the most common for routine analysis. For more in-depth thermal characterization, Differential Scanning Calorimetry (DSC) is an invaluable tool.
Capillary Melting Point Method
This is the most widely used technique and is described in major pharmacopeias such as the United States Pharmacopeia (USP).[14][17]
3.1.1. Apparatus
A standard melting point apparatus consists of a heating block or oil bath, a light source, a magnifying lens for observation, and a calibrated thermometer or digital temperature sensor.[17] Modern automated instruments offer programmable heating rates and digital image analysis for more precise and objective measurements.[1]
3.1.2. Calibration of the Apparatus
Regular calibration of the melting point apparatus is mandatory to ensure temperature accuracy. This is performed using certified melting point reference standards.[17][18] It is recommended to use at least three standards that bracket the expected melting range of the sulfonyl ethanol compound being tested.[14]
Table 1: Common USP Melting Point Reference Standards
Reference Standard
Certified Melting Point (°C)
Vanillin
81 - 83
Phenacetin
134 - 136
Sulfanilamide
164.5 - 166.5
Caffeine
235 - 237.5
Note: Certified values can vary slightly between lots. Always refer to the certificate of analysis for the specific reference standards being used. Sources:[19][20]
3.1.3. Experimental Protocol: USP <741> Class Ia
The following is a detailed protocol based on the USP General Chapter <741> for Class Ia substances, which is generally applicable to high-purity sulfonyl ethanol compounds.[14][17]
Step 1: Sample Preparation
Ensure the sulfonyl ethanol compound is a fine, dry powder. If necessary, gently pulverize the sample.[12]
Charge a capillary tube (0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness) with the powdered sample to a height of 2.5–3.5 mm by tapping the bottom of the tube on a hard surface.[14]
Step 2: Instrument Setup
Set the starting temperature of the heating block to approximately 5-10 °C below the expected melting point of the sulfonyl ethanol compound.[3][14]
Set the heating rate (ramp rate) to 1 °C/min.[12][14]
Step 3: Measurement
Insert the charged capillary tube into the heating block.
Observe the sample closely as the temperature rises.
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
Record the temperature at which the last solid particle melts (the clear point or end of melting).[14]
Step 4: Reporting
The melting range is reported as the interval between the onset and clear point temperatures.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[21][22] It provides more quantitative and detailed information about the melting process than the capillary method.
3.2.1. Advantages of DSC for Sulfonyl Ethanol Compounds
Higher Precision and Accuracy: DSC can provide more accurate and reproducible melting temperatures.[23]
Detection of Polymorphic Transitions: DSC can detect solid-solid phase transitions that may occur before melting, which is crucial for characterizing polymorphs.[21]
Enthalpy of Fusion: DSC measures the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. This can be useful for purity estimations and for studying crystal lattice energies.
Purity Estimation: The shape of the DSC melting peak can be used to estimate the purity of the sample using the van't Hoff equation.[21]
3.2.2. Experimental Protocol: An Overview
Step 1: Sample Preparation
Accurately weigh a small amount of the sulfonyl ethanol compound (typically 1-5 mg) into an aluminum DSC pan.
Hermetically seal the pan.
Step 2: Instrument Setup
Place the sample pan and an empty reference pan into the DSC cell.
Set the desired temperature program, which typically includes an initial isothermal period, a heating ramp (e.g., 10 °C/min), and a final isothermal period.
Step 3: Data Analysis
The resulting thermogram will show a peak corresponding to the melting transition.
The onset temperature of the peak is often reported as the melting point.
The area under the peak is integrated to determine the enthalpy of fusion.
Comparison of Methods
Feature
Capillary Method
Differential Scanning Calorimetry (DSC)
Principle
Visual observation of phase change
Measurement of heat flow
Information Provided
Melting range
Melting temperature, enthalpy of fusion, polymorphic transitions
Interpreting the Results: A Guide for the Scientist
The interpretation of melting point data requires careful consideration of the observed melting range and behavior.
Sharp Melting Range
A narrow melting range (≤ 1 °C) is indicative of a high-purity crystalline material.[3][4] This suggests a well-ordered crystal lattice with minimal defects.
Broad and Depressed Melting Range
A melting range greater than 2 °C and a final melting temperature lower than the expected value for the pure compound strongly suggest the presence of impurities.[2][3] The extent of the depression and broadening is generally proportional to the amount of impurity.
Mixed Melting Point Determination
To confirm the identity of a sulfonyl ethanol compound, a mixed melting point determination can be performed.[6][17] An intimate mixture of the unknown sample and an authentic reference standard is prepared. If the melting point of the mixture is sharp and not depressed, the two samples are identical. If the melting point is broad and depressed, the samples are different compounds.[6]
Observation of Decomposition
Some sulfonyl ethanol compounds may decompose at or near their melting point. This is often observed as a darkening or charring of the sample. In such cases, the reported melting point should include a note of decomposition (e.g., "185-187 °C (dec.)"). A faster heating rate (e.g., 5 °C/min) may be necessary for compounds that decompose.[3]
Visualizing the Workflow and Logic
Experimental Workflow Diagram
Caption: Workflow for Capillary Melting Point Determination.
Fluorine-Modulated Reactivity in Sulfonyl Ethanols: Mechanistic Insights and Synthetic Applications
Topic: Role of Fluorine Substitution in Sulfonyl Ethanol Reactivity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The introduction of fluor...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Role of Fluorine Substitution in Sulfonyl Ethanol Reactivity
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of fluorine into the sulfonyl ethanol scaffold—specifically at the
-position relative to the sulfonyl group ()—fundamentally alters the physicochemical landscape of the molecule. This guide analyzes the "fluorine effect" on acidity, carbanion stability, and elimination kinetics. While the sulfonyl group is a potent electron-withdrawing group (EWG), the addition of fluorine introduces a complex interplay of inductive stabilization and lone-pair repulsion (the "Negative Fluorine Effect"), which researchers must navigate to optimize Julia-Kocienski olefinations and design tunable covalent warheads (vinyl sulfones).
Mechanistic Foundations
Electronic Perturbation & Acidity (pKa)
The reactivity of sulfonyl ethanols is governed by the acidity of the
-protons. In non-fluorinated sulfones (), the pKa is approximately 29 (in DMSO).
Inductive Effect (-I): Fluorine’s high electronegativity pulls electron density through the
-framework, stabilizing the developing negative charge on the -carbon.
Acidity Shift: Monofluorination typically lowers the pKa by 5–8 units, making the
-proton significantly more acidic (pKa 20–23).
Consequence: Deprotonation requires milder bases, but the resulting carbanion is "harder" and less nucleophilic toward certain electrophiles due to the contraction of the orbital cloud.
The "Negative Fluorine Effect" (NFE)
Contrary to intuitive expectations,
-fluorinated sulfonyl carbanions often exhibit lower nucleophilicity toward epoxides and alkyl halides than their non-fluorinated counterparts.
Cause: The repulsion between the lone pairs on the fluorine atom and the carbanionic lone pair on the carbon destabilizes the system (destabilizing
interaction).
Impact on Synthesis: In Julia-Kocienski olefination, this effect necessitates careful selection of counter-cations (e.g.,
vs ) to modulate the tightness of the ion pair and overcome the NFE.
Reactivity Profile: Elimination Kinetics (E1cb)
The transformation of 2-fluoro-2-(sulfonyl)ethanols to
-fluorovinyl sulfones proceeds via an E1cb (Elimination Unimolecular conjugate base) mechanism.
Mechanism Analysis
Deprotonation: Base removes the acidic
-proton (facilitated by F).
Carbanion Formation: The intermediate carbanion is stabilized by the sulfonyl group and the inductive effect of F, but destabilized by lone-pair repulsion.
Leaving Group Expulsion: The
-hydroxyl group (often activated as a mesylate/tosylate or coordinated to a metal) is expelled.
Fluorine's Role in the Transition State:
Stabilization: F stabilizes the carbanionic character of the transition state, generally accelerating the deprotonation step (
).
Destabilization: Strong C-F bonds and the NFE can retard the rehybridization to
in the product, potentially making the second step (, expulsion) rate-limiting.
Visualization: E1cb Elimination Pathway
Caption: Kinetic pathway of E1cb elimination in fluorinated sulfonyl ethanols. Fluorine accelerates deprotonation but may introduce a barrier to leaving group expulsion due to electronic repulsion.
Synthetic Applications & Protocols
Protocol: Synthesis of
-Fluorovinyl Sulfones
This protocol describes the dehydration of 2-fluoro-2-(phenylsulfonyl)ethanol to generate the corresponding vinyl sulfone, a potent Michael acceptor.
Activation: Dissolve the sulfonyl ethanol in DCM under
atmosphere and cool to 0°C.
Mesylation: Add
followed by dropwise addition of MsCl. The fluorine atom does not interfere with O-mesylation but prevents side reactions at the -carbon due to steric protection.
Elimination: Allow the mixture to warm to room temperature. The presence of the electron-withdrawing F atom on the
-carbon makes the -proton sufficiently acidic that can effect elimination in situ without stronger bases (DBU).
Workup: Quench with saturated
, extract with DCM, and purify via silica gel chromatography.
Self-Validation Check:
Observation: Formation of a white precipitate (
) indicates successful mesylation/elimination.
NMR Verification: Disappearance of the
doublet of doublets (approx. 5.2 ppm) and appearance of vinyl protons (approx. 6.5–7.0 ppm) confirms product formation.
Protocol: Julia-Kocienski Olefination for Fluoroalkenes
Using
-fluorinated sulfones (e.g., benzothiazolyl sulfones) to synthesize fluoroalkenes.
Workflow Visualization:
Caption: Decision tree for Julia-Kocienski olefination using fluorinated sulfones. The choice of heterocycle determines if the elimination is spontaneous.
Quantitative Data Summary
The following table summarizes the impact of fluorine substitution on key reactivity parameters compared to non-fluorinated analogs.
Parameter
Non-Fluorinated ()
Monofluorinated ()
Mechanistic Implication
pKa (DMSO)
~29.0
~23.5
F-sulfones are easily deprotonated by weaker bases (e.g., LiHMDS vs BuLi).
Carbanion Character
Soft, Nucleophilic
Hard, Less Nucleophilic
Requires "hard" electrophiles (aldehydes); poor reaction with alkyl halides.
Elimination Rate ()
Baseline
Accelerated ()
Inductive stabilization of the transition state lowers activation energy.
Metabolic Stability
Moderate
High
F blocks metabolic oxidation at the -position.
References
BenchChem. 2-[(4-Fluorophenyl)sulfonyl]ethanol Structure and Reactivity. BenchChem.[1] Link
Zhu, J., et al. Synthesis of Fluoroolefins via Julia-Kocienski Olefination. PMC - NCBI. Link
Chaudhuri, K., et al. Radical-mediated thiodesulfonylation of vinyl sulfones: Access to (α-fluoro)vinyl sulfides.[2] PMC - NCBI. Link
Reutrakul, V., et al. Copper-Catalyzed Regioselective Synthesis of (E)-β-Fluorovinyl Sulfones. MDPI. Link
Bordwell, F. G. Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.[3][4] Link
Protocol for synthesizing reactive dyes using 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol
Abstract & Strategic Value This application note details the synthesis of high-performance fluorinated reactive dyes utilizing 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol (CAS: 1564759-80-3) as the diazo component.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Value
This application note details the synthesis of high-performance fluorinated reactive dyes utilizing 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol (CAS: 1564759-80-3) as the diazo component.[1]
While standard vinyl sulfone dyes (based on "Para-Base Ester") are ubiquitous in the textile industry, the incorporation of a fluorine atom ortho to the amino group introduces significant physicochemical advantages. The high electronegativity of fluorine induces a hypsochromic shift (bluing effect) and enhances light fastness by stabilizing the azo bond against oxidative degradation. Furthermore, the sulfatoethylsulfone (SES) group serves as a "masked" vinyl sulfone, offering excellent solubility during synthesis and controlled reactivity during application.
Chemical Mechanism & Pathway
The synthesis follows a three-stage workflow designed to maximize yield and purity.
Activation (Esterification): The hydroxyl group of the precursor is esterified with sulfuric acid to form the Sulfatoethylsulfone (SES) derivative. This step is critical for water solubility and is the precursor to the reactive vinyl sulfone mechanism.
Diazotization: The amine is converted into a diazonium salt using sodium nitrite under acidic conditions.[2] The electron-withdrawing fluorine atom stabilizes the diazonium intermediate compared to non-fluorinated analogs.
Coupling: The diazonium salt reacts with a coupling component (e.g., H-Acid, J-Acid) to form the chromophore.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis pathway from fluorinated precursor to final reactive dye.
Step 1: Esterification (Formation of SES Intermediate)
Rationale: The alcohol group must be converted to a sulfate ester to ensure the dye is water-soluble and capable of forming the vinyl sulfone bond with cellulose.
Charge: Place 40 mL of 98% Sulfuric Acid in the reactor. Cool to 0–5°C .[2][3]
Addition: Slowly add 0.1 mol (21.9 g) of 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol powder over 45 minutes.
Critical Control: The reaction is exothermic. Do not allow temperature to exceed 25°C to prevent sulfonation of the benzene ring.
Reaction: Stir at 20–25°C for 4–6 hours.
Validation: Take a small aliquot, dilute in water. If it dissolves completely without turbidity, esterification is complete.
Quench: Pour the reaction mass onto 200 g of crushed ice with vigorous stirring. The SES intermediate may precipitate or remain in solution depending on concentration.
Step 2: Diazotization
Rationale: Converting the amine to a diazonium electrophile. The fluorine atom exerts an inductive effect (-I), potentially destabilizing the amine but stabilizing the diazonium salt once formed.
Acidification: To the quenched ice mixture (from Step 1), add 25 mL HCl (37%) . Maintain temperature at 0–5°C .
Nitrosation: Add 25 mL of 4N NaNO₂ solution dropwise beneath the surface of the liquid over 30 minutes.
Stirring: Stir for 1 hour at 0–5°C.
Endpoint Check:
Congo Red Paper:[1] Should turn blue (indicates pH < 2).
Starch-Iodide Paper: Should turn immediately blue/black (indicates slight excess of HNO₂).
Cleanup: Destroy excess nitrous acid by adding small amounts of Sulfamic Acid until starch-iodide paper no longer changes color.[1][2]
Step 3: Coupling (Chromophore Formation)
Rationale: This protocol uses H-Acid to produce a Red/Magenta dye.[1] The coupling pH determines the position. For H-Acid, coupling at pH 6–7 occurs ortho to the amino group (standard for red dyes).
Coupler Preparation: Dissolve 0.1 mol (31.9 g) of H-Acid (monosodium salt) in 200 mL water . Adjust pH to 6.5 using Na₂CO₃. Cool to 5°C.[2]
Coupling Reaction: Slowly pump the Diazonium suspension (from Step 2) into the Coupler solution over 60 minutes.
pH Maintenance: Simultaneously add 15% Na₂CO₃ solution dropwise to maintain pH between 6.0 and 6.5 .
Critical Control: If pH drops < 4, coupling stops. If pH > 8, the diazonium salt degrades, and the vinyl sulfone group may prematurely hydrolyze.
Completion: Stir for 3–4 hours allowing temperature to rise to 20°C. Monitor disappearance of diazonium salt using H-acid solution spot test (no color change on rim).
Step 4: Isolation[1]
Salting Out: Add NaCl (15-20% w/v) to the dye solution to precipitate the dye. Stir for 2 hours.
Filtration: Filter the dye precipitate under vacuum.
Washing: Wash with brine (10% NaCl) followed by a small amount of acetone to remove moisture.
Drying: Dry in a vacuum oven at 40°C . Do not exceed 60°C to prevent autohydrolysis of the sulfate ester.
Validation & Quality Control
Quantitative Data Summary
Parameter
Specification
Method
Yield
> 85%
Gravimetric (after drying)
Purity
> 95%
HPLC (C18 column, Acetonitrile/Water)
Hydrolysis Rate
< 2%
Titration of free sulfate
λ max
520–540 nm (Red)
UV-Vis Spectrophotometry
Fixation Mechanism Verification
To confirm the reactivity of the synthesized dye, a "Fixation Test" on cotton is required.[4] The mechanism relies on the elimination of the sulfate group to form a vinyl sulfone, which then reacts with cellulose.
Figure 2: Activation and fixation mechanism of the dye on cellulosic fibers.[1]
References
Synthesis of Fluorinated Reactive Dyes: Zhang, S., et al. "Synthesis and Properties of Novel Reactive Dyes Comprising Acyl Fluoride Group on Cotton Fabrics." Molecules, 2022.[4]
Diazotization Protocols: Filimonov, V. D., et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[5] Organic Letters, 2008.[5]
General Reactive Dye Synthesis: Ahmad, B., et al. "Synthesis of Vinylsulfone Based Poly Anchor Reactive Dyes and their Applications on Cotton Fabric."[3] Asian Journal of Chemistry, 2013.[3]
Precursor Data: 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol CAS 1564759-80-3.[1][8] BLD Pharm.
Application Notes and Protocols: Harnessing Fluorinated Sulfonyl Ethanol Intermediates for Advanced Coupling Reactions
Introduction: The Strategic Advantage of Fluorinated Sulfonyl Motifs in Drug Development In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of mo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of Fluorinated Sulfonyl Motifs in Drug Development
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2][3][4] The unique physicochemical properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2][5] When combined with the sulfonyl group, a versatile functional handle and common pharmacophore, the resulting fluorinated sulfonyl structures represent powerful building blocks for creating novel therapeutics.[6][7]
This guide provides an in-depth exploration of coupling reactions that proceed via a specific, highly useful class of precursors: 2-(arylsulfonyl)-fluoroethanol intermediates . While not always the direct coupling partner, these β-hydroxysulfones are pivotal precursors to key reactive species, most notably α-fluorovinyl sulfones. We will detail the synthesis of these intermediates, their transformation into versatile coupling partners, and provide detailed protocols for their application in robust carbon-carbon bond-forming reactions, which are essential for the assembly of complex drug-like molecules.
Core Synthesis and Transformation: From Sulfonyl Ethanol to a Versatile Coupling Partner
The primary utility of 2-(arylsulfonyl)-fluoroethanol intermediates lies in their ability to undergo a facile base-mediated elimination (dehydration) to generate highly reactive and synthetically valuable α-fluorovinyl sulfones. This transformation is the gateway to a host of subsequent coupling reactions.
Diagram: Overall Synthetic Strategy
Caption: Synthetic workflow from precursors to coupled products.
Part 1: Synthesis of 2-(Arylsulfonyl)-fluoroethanol Intermediates
β-hydroxysulfones are classically prepared through the reaction of a sulfonyl carbanion with an aldehyde or ketone. However, for the specific class of intermediates discussed here, a modern and efficient approach involves the visible-light photocatalytic reaction of sulfonyl chlorides with alkenes.[5] This method offers high regioselectivity and functional group tolerance under mild conditions.
Protocol 1: Synthesis of 2-(4-methoxyphenylsulfonyl)ethan-1-ol
This protocol describes a representative synthesis of a β-hydroxysulfone, which can be adapted for fluorinated analogues by starting with corresponding fluorinated alkenes.
Materials:
4-Methoxybenzenesulfonyl chloride
Allyl alcohol
fac-Ir(ppy)₃ (photocatalyst)
Ascorbic acid
Sodium bicarbonate (NaHCO₃)
Acetonitrile (MeCN) and Water (H₂O), degassed
Ethyl acetate (EtOAc)
Brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Blue LED light source (450 nm)
Procedure:
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-methoxybenzenesulfonyl chloride (1.0 mmol, 1.0 eq), allyl alcohol (1.5 mmol, 1.5 eq), fac-Ir(ppy)₃ (0.01 mmol, 1 mol%), ascorbic acid (2.0 mmol, 2.0 eq), and NaHCO₃ (2.0 mmol, 2.0 eq).
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
Add degassed MeCN/H₂O (4:1, 5 mL) via syringe.
Place the flask approximately 5 cm from a blue LED light source and stir vigorously at room temperature.
Monitor the reaction by TLC until the starting sulfonyl chloride is consumed (typically 12-24 hours).
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield the desired 2-(4-methoxyphenylsulfonyl)ethan-1-ol.
Part 2: Conversion to α-Fluorovinyl Sulfones via Elimination
The hydroxyl group of the sulfonyl ethanol intermediate makes it an excellent precursor for elimination reactions. Due to the strong electron-withdrawing nature of both the sulfonyl group and the adjacent fluorine atom, the α-proton becomes highly acidic. This facilitates a base-mediated E1cb (Elimination, Unimolecular, conjugate Base) mechanism, where a carbanion intermediate is formed prior to the loss of the leaving group (in this case, the hydroxide).[8]
Diagram: E1cb Mechanism for Vinyl Sulfone Formation
Caption: E1cb elimination pathway to form the α-fluorovinyl sulfone.
Protocol 2: Base-Mediated Elimination to form Aryl-(1-fluorovinyl)sulfone
Materials:
2-(Arylsulfonyl)-2-fluoroethan-1-ol (from Protocol 1 or similar)
Triethylamine (Et₃N) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Saturated ammonium chloride (NH₄Cl) solution
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve the 2-(arylsulfonyl)-2-fluoroethan-1-ol (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.5 mmol, 1.5 eq) dropwise to the stirred solution. For less reactive substrates, a stronger, non-nucleophilic base like DBU (1.2 eq) may be required.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
Upon completion, wash the reaction mixture with saturated aq. NH₄Cl (10 mL) and then with water (10 mL).
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The resulting crude α-fluorovinyl sulfone is often pure enough for the next step. If necessary, it can be purified by flash chromatography, though care should be taken as these compounds can be highly reactive.
Core Application: Coupling Reactions of α-Fluorovinyl Sulfones
α-Fluorovinyl sulfones are exceptionally versatile intermediates. The strong electron-withdrawing properties of both the sulfonyl and fluoro groups render the double bond highly electron-deficient, making it a potent Michael acceptor. Furthermore, it can serve as a competent partner in various palladium-catalyzed cross-coupling reactions.
Part 3: Palladium-Catalyzed Heck-Mizoroki Coupling
The Heck reaction provides a powerful method for C-C bond formation by coupling the vinyl sulfone with an aryl or vinyl halide.[9] This reaction allows for the direct arylation or vinylation at the β-position of the vinyl sulfone.
Diagram: Simplified Catalytic Cycle for Heck Coupling
Caption: Key steps in the Pd-catalyzed Heck-Mizoroki reaction.
Protocol 3: Heck-Mizoroki Arylation of an α-Fluorovinyl Sulfone
Materials:
Aryl-(1-fluorovinyl)sulfone (from Protocol 2)
Aryl iodide or bromide (e.g., 4-iodoanisole)
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃) or a more specialized ligand (e.g., XPhos)
A base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
Anhydrous, degassed solvent such as DMF or NMP
Diatomaceous earth (Celite®)
Procedure:
In a Schlenk tube, combine the aryl-(1-fluorovinyl)sulfone (1.0 mmol, 1.0 eq), the aryl halide (1.1 mmol, 1.1 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).
Evacuate and backfill the tube with an inert atmosphere (Argon) three times.
Add the anhydrous, degassed solvent (5 mL) via syringe.
Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide.
Monitor the reaction by LC-MS or TLC. Reactions are typically complete within 6-24 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black.
Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.
Concentrate the solution and purify the product by flash column chromatography to yield the β-arylated-α-fluorovinyl sulfone.
Parameter
Condition 1 (Aryl Bromide)
Condition 2 (Aryl Iodide)
Notes
Catalyst
Pd(OAc)₂ (2-5 mol%)
Pd(OAc)₂ (1-2 mol%)
Lower catalyst loading often sufficient for more reactive iodides.
Ligand
P(o-tol)₃ or XPhos (4-10 mol%)
PPh₃ (2-4 mol%)
Bulky, electron-rich ligands aid oxidative addition of bromides.
Base
K₂CO₃ or Cs₂CO₃ (2.0 eq)
Et₃N or K₂CO₃ (1.5-2.0 eq)
Stronger inorganic bases are often preferred for less reactive substrates.
Solvent
DMF, NMP, Dioxane
DMF, Acetonitrile
High-boiling polar aprotic solvents are generally effective.
Temperature
100 - 120 °C
80 - 100 °C
Higher temperatures are needed to activate C-Br bonds.
Typical Yield
60 - 85%
75 - 95%
Yields are substrate-dependent.
Table 1: Representative Conditions for Heck-Mizoroki Coupling.
Part 4: Desulfonative Suzuki-Miyaura Coupling of Aryl Sulfonyl Fluorides
While the primary focus is on the vinyl sulfones derived from sulfonyl ethanols, it is crucial to note a paradigm-shifting application of a closely related class of compounds: aryl sulfonyl fluorides. Traditionally viewed as stable and primarily reactive towards nucleophilic attack at the sulfur atom (SuFEx chemistry), recent studies have shown they can act as electrophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[10][11][12][13] This unconventional reactivity proceeds via C–S bond activation and offers a novel route to biaryl compounds.[11][12] This is particularly relevant as sulfonyl fluorides can be synthesized from sulfonyl ethanol precursors through oxidation and fluorination.
Table 2: Overview of Coupling Reactions with Fluorinated Sulfonyl/Sulfonate Derivatives.
Conclusion and Field-Proven Insights
The journey from a 2-(arylsulfonyl)-fluoroethanol intermediate to a complex, coupled product underscores a powerful strategy in modern synthetic and medicinal chemistry. The true value of the sulfonyl ethanol lies in its role as a stable, accessible precursor to the highly reactive α-fluorovinyl sulfone. This activated alkene is a linchpin, enabling chemists to forge critical C-C bonds through reliable and scalable methods like the Heck-Mizoroki reaction.
Furthermore, the emerging field of desulfonative cross-coupling of sulfonyl fluorides is expanding the synthetic toolkit, transforming a functional group once considered a stable anchor into a reactive handle for biaryl synthesis.[10][11] For researchers in drug development, mastering these transformations provides a direct line to novel chemical matter, allowing for the late-stage functionalization and diversification of lead compounds with the strategically advantageous fluorinated sulfonyl motif.
References
University of Wisconsin-Madison. (n.d.). Elimination Reactions. Retrieved from [Link]
Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]
Melocon, C., & Toste, F. D. (2022). Fluorinated Sulfinates as Source of Alkyl Radicals in the Photo-Enantiocontrolled β-Functionalization of Enals. Angewandte Chemie International Edition, 61(9), e202112632. Retrieved from [Link]
Singh, P., & Kumar, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 49. Retrieved from [Link]
Chatelain, P., Muller, C., Sau, A., Brykczyńska, D., Bahadori, M., Rowley, C. N., & Moran, J. (2021). Desulfonative Suzuki–Miyaura Coupling of Sulfonyl Fluorides. Angewandte Chemie International Edition, 60(48), 25307-25312. Retrieved from [Link]
Chatelain, P., Muller, C., Sau, A., Brykczyńska, D., Bahadori, M., Rowley, C. N., & Moran, J. (2021). Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides. Angewandte Chemie International Edition, 60(48), 25307-25312. Retrieved from [Link]
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. Retrieved from [Link]
Chemical Science. (2021). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. Retrieved from [Link]
Prakash, G. K. S., & Yudin, A. K. (2014). Development of Versatile Sulfone Electrophiles for Suzuki–Miyaura Cross-Coupling Reactions. ACS Catalysis. Retrieved from [Link]
Lin, W., & Zhang, Z. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 15(1), 333-343. Retrieved from [Link]
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. Retrieved from [Link]
Ramirez, J. M., & Rodriguez, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(63), 38481-38485. Retrieved from [Link]
Bolinger, A. A., & Zhou, J. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current Topics in Medicinal Chemistry. Retrieved from [Link]
Wang, X., & Hu, J. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Journal of Fluorine Chemistry. Retrieved from [Link]
Sharma, P., & Kumar, A. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. CoLab.
Zhang, Y., & Li, G. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(10), 846-860. Retrieved from [Link]
Ohashi, M., & Ogoshi, S. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 33. Retrieved from [Link]
Beletskaya, I. P., & Cheprakov, A. V. (2004). Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine. Organometallics, 23(15), 3585-3592. Retrieved from [Link]
Optimizing Reaction Conditions for the Sulfonation of Fluorinated Anilines: An Application Guide
Introduction: The Strategic Importance of Fluorinated Aminobenzenesulfonic Acids In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into aromatic systems offers a powerfu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Fluorinated Aminobenzenesulfonic Acids
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into aromatic systems offers a powerful tool for modulating molecular properties. Fluorinated aminobenzenesulfonic acids are vital building blocks, leveraging the unique electronic characteristics of fluorine to influence the acidity, lipophilicity, and metabolic stability of target molecules. The sulfonation of fluorinated anilines, a key synthetic step, presents a unique set of challenges and opportunities for optimization. The strong electron-withdrawing inductive effect of fluorine deactivates the aromatic ring towards electrophilic substitution, while the electron-donating resonance effect of the amino group activates it, creating a complex interplay that governs both reactivity and regioselectivity. This guide provides a comprehensive overview of the critical parameters for the successful sulfonation of fluorinated anilines, offering both traditional and modern protocols to empower researchers in their synthetic endeavors.
The Mechanistic Landscape: A Tale of Two Opposing Effects
The sulfonation of a fluorinated aniline is a classic electrophilic aromatic substitution reaction. The reaction typically proceeds through the formation of an anilinium hydrogen sulfate salt, which upon heating, rearranges to the corresponding aminobenzenesulfonic acid. The regiochemical outcome is dictated by the combined electronic influences of the amino group and the fluorine substituent(s).
The amino group is a powerful activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic π-system. Conversely, fluorine is a deactivating group due to its strong electron-withdrawing inductive effect (-I). However, like other halogens, it is also ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance (+M). This dichotomy is central to understanding the sulfonation of fluorinated anilines.
The reaction mechanism can be visualized as follows:
Figure 1: General mechanism for the sulfonation of a fluorinated aniline.
The fluorine atom's strong inductive effect generally slows down the rate of reaction compared to unsubstituted aniline. However, the regioselectivity is a subtle balance. The powerful para-directing effect of the amino group often dominates, but the position of the fluorine atom can significantly influence the distribution of ortho and para isomers. Steric hindrance from the bulky sulfonyl group also plays a crucial role, often favoring substitution at the less hindered para position.[1]
Data-Driven Optimization: A Comparative Overview
The choice of sulfonating agent and reaction conditions is paramount for achieving high yields and desired regioselectivity. The following table summarizes typical conditions and outcomes for the sulfonation of aniline and its fluorinated derivatives.
Protocol 1: Traditional High-Temperature Sulfonation of 2-Fluoroaniline
This protocol is adapted from established methods for the sulfonation of halogenated anilines and is suitable for producing a mixture of aminofluorobenzenesulfonic acid isomers.[4][6]
Materials:
2-Fluoroaniline
Concentrated Sulfuric Acid (98%)
Ice
Deionized Water
Reaction flask with reflux condenser and mechanical stirrer
Heating mantle
Büchner funnel and filter flask
Procedure:
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, cautiously add 2-fluoroaniline (1.0 eq).
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (2.5 eq) to the stirred 2-fluoroaniline. The reaction is exothermic, and the formation of the anilinium salt will be observed.
Heating: Heat the reaction mixture to 180-200°C using a heating mantle.
Reaction Monitoring: Maintain the temperature for 4-6 hours. The reaction progress can be monitored by taking small aliquots, quenching with water, and analyzing by techniques such as HPLC or TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
Isolation: The aminofluorobenzenesulfonic acid isomers will precipitate as a solid. Collect the crude product by vacuum filtration using a Büchner funnel.
Purification: Wash the filter cake with a small amount of cold deionized water to remove residual acid. The crude product can be purified by recrystallization from hot water. The separation of isomers may require specialized chromatographic techniques.
Causality Behind Experimental Choices:
High Temperature: The elevated temperature is necessary to overcome the deactivating effect of the fluorine atom and to facilitate the rearrangement of the initially formed anilinium hydrogen sulfate to the C-sulfonated product.
Excess Sulfuric Acid: Serves as both the reactant and the solvent, ensuring the reaction goes to completion.
Pouring onto Ice: The product is typically insoluble in cold, acidic water, allowing for its precipitation and separation from the excess sulfuric acid.
Protocol 2: Milder Sulfonation using Amidosulfonic Acid
This method offers a less harsh alternative to concentrated sulfuric acid and can provide different isomer distributions.[3]
Materials:
2-Fluoroaniline
Amidosulfonic Acid (Sulfamic Acid)
High-boiling point solvent (e.g., o-dichlorobenzene or sulfolane)
Reaction flask with reflux condenser and mechanical stirrer
Heating mantle
Procedure:
Reaction Setup: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and amidosulfonic acid (1.1 eq) in a suitable high-boiling solvent.
Heating: Heat the mixture to a temperature that allows for the steady evolution of ammonia, typically in the range of 160-180°C.
Reaction Monitoring: The reaction can be monitored by the cessation of ammonia evolution or by analytical techniques like HPLC.
Work-up and Isolation: After cooling, the product can be isolated by filtration. The specific work-up procedure will depend on the solvent used and the solubility of the product.
Causality Behind Experimental Choices:
Amidosulfonic Acid: A solid, non-hygroscopic acid that acts as a milder sulfonating agent compared to fuming sulfuric acid, potentially leading to fewer side products.
High-Boiling Solvent: Facilitates reaching the required reaction temperature and can aid in product isolation.
Protocol 3: Modern Photocatalytic Sulfonylation (General Approach)
For substrates that are sensitive to high temperatures and strong acids, modern photocatalytic methods offer a significant advantage. This protocol outlines a general approach based on recent literature.[7][8][9]
Materials:
Fluorinated Aniline Derivative
Sulfonyl Fluoride or Sodium Sulfinate
Photocatalyst (e.g., Iridium or Ruthenium complex)
Base (e.g., NaHCO₃)
Solvent (e.g., Acetonitrile)
Visible light source (e.g., blue LEDs)
Schlenk tube or other suitable reaction vessel for inert atmosphere
Procedure:
Reaction Setup: In a Schlenk tube, combine the fluorinated aniline (1.0 eq), the sulfonating agent (sulfonyl fluoride or sodium sulfinate, 1.5-2.0 eq), the photocatalyst (1-5 mol%), and the base (2.0 eq) in the chosen solvent.
Degassing: Degas the reaction mixture by several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon).
Irradiation: Irradiate the stirred reaction mixture with a visible light source at the specified temperature (often room temperature to 50°C) for 12-24 hours.
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The product is then purified by column chromatography.
Causality Behind Experimental Choices:
Photocatalyst and Light: This system generates a sulfonyl radical from the sulfonating agent under mild conditions, which then reacts with the aniline derivative. This avoids the harsh conditions of traditional sulfonation.
Inert Atmosphere: Many photocatalytic reactions are sensitive to oxygen, which can quench the excited state of the catalyst or lead to unwanted side reactions.
Analytical Characterization
The successful synthesis and purification of fluorinated aminobenzenesulfonic acids require robust analytical methods for characterization and isomer differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The coupling patterns and chemical shifts of the aromatic protons can be used to determine the substitution pattern of the isomers. ¹⁹F NMR is also a powerful tool for confirming the presence and environment of the fluorine atom.[10][11][12][13][14]
High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for monitoring reaction progress and assessing the purity of the final product. Different isomers can often be separated and quantified using an appropriate column and mobile phase.
Mass Spectrometry (MS): MS provides information on the molecular weight of the product, confirming the successful incorporation of the sulfonic acid group.
Troubleshooting and Optimization
Problem
Potential Cause
Suggested Solution
Low or No Reaction
Insufficient temperature; Deactivation by fluorine is too strong.
Gradually increase the reaction temperature and/or time. Consider using a stronger sulfonating agent like oleum. For sensitive substrates, switch to a modern photocatalytic method.
Formation of Multiple Isomers
Kinetic vs. thermodynamic control; Influence of fluorine position.
Higher reaction temperatures may favor the thermodynamically more stable para-isomer.[5] Protecting the amino group as an acetanilide can also influence regioselectivity.
Dark-colored Product
Oxidation of the aniline.
Conduct the reaction under an inert atmosphere (e.g., nitrogen). Use freshly distilled aniline.
Difficult Product Isolation
Product is soluble in the work-up solution.
Minimize the amount of water used for washing. Adjust the pH to ensure the product is in its zwitterionic, less soluble form.
Conclusion
The sulfonation of fluorinated anilines is a nuanced yet highly valuable transformation in organic synthesis. A thorough understanding of the interplay between the electronic effects of the amino and fluoro substituents is critical for predicting and controlling the reaction outcome. While traditional high-temperature methods with strong acids remain effective, modern photocatalytic approaches offer milder and often more selective alternatives. By carefully selecting the reaction conditions and employing robust analytical techniques for characterization, researchers can efficiently synthesize a wide range of fluorinated aminobenzenesulfonic acids for applications in drug discovery and materials science.
References
Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. (1983). Helvetica Chimica Acta, 66(1), 108-115.
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(E)-(2,2′,6,6′-tetrafluoro)azobenzene-dicarboxylate. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1731–1737. Available at: [Link]
Why does sulfonation of aniline occur para rather than ortho? (2016). Chemistry Stack Exchange. Available at: [Link]
Preparation method of 2-bromo-6-fluoroaniline. (2023). WIPO Patent Application WO/2023/077991. Available at: [Link]
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2023). Frontiers in Chemistry, 11, 1240090. Available at: [Link]
Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. (2025). ChemRxiv. Available at: [Link]
4-amino-3-fluorophenol and preparation method thereof. (2016). Chinese Patent CN105646245A.
Fluorinated aniline derivatives and their use. (1990). US Patent 4912258.
Poly(aniline-o-Bromoaniline) and Poly(aniline-o-Fluoroaniline): A Comparative Study of Their Physical Properties. (2017). Journal of Advanced Physics, 6(2), 269-273.
Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024). Molecules, 29(7), 1445. Available at: [Link]
How NMR Helps Identify Isomers in Organic Chemistry? (2025). Creative Biostructure. Available at: [Link]
A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. (2012). American Journal of Medicine and Medical Sciences, 2(1), 36-39.
Process for producing 4-amino-3-fluorobenzotrifluoride. (1994). US Patent 5300692.
Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. (2024). Molecules, 29(19), 4815. Available at: [Link]
The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. (1951). Digital Commons @ NJIT. Available at: [Link]
Sulfonation of Aniline. (1943). Industrial & Engineering Chemistry.
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). International Journal of Molecular Sciences, 23(4), 1989. Available at: [Link]
Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (2025). ACS Catalysis. Available at: [Link]
Ohmic heating-assisted regioselective sulfonation of aniline: synthesis of sulfanilic acid. (2022). New Journal of Chemistry, 46(42), 20481-20489. Available at: [Link]
Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. (2022). Royal Society of Chemistry.
differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube. Available at: [Link]
Combination of 1H and 13C NMR Spectroscopy. (2002). eBook.
Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines. (2011). Organic Letters, 13(24), 6544-6547. Available at: [Link]
Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024). CORE. Available at: [Link]
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Available at: [Link]
Technical Support Center: Purification of Fluorinated Sulfonyl Ethanol Intermediates
Introduction: The Amphiphilic Challenge Welcome to the technical support hub for fluorinated sulfonyl ethanols. Whether you are synthesizing 2-(fluorosulfonyl)ethanol (a precursor to Ethenesulfonyl Fluoride, ESF, for SuF...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Amphiphilic Challenge
Welcome to the technical support hub for fluorinated sulfonyl ethanols. Whether you are synthesizing 2-(fluorosulfonyl)ethanol (a precursor to Ethenesulfonyl Fluoride, ESF, for SuFEx click chemistry) or perfluoroalkyl sulfonyl ethanols (used as lipophobic linkers), you are likely facing a specific set of purification challenges.
These molecules possess a "schizophrenic" polarity: a highly polar hydroxyl head group, a strong electron-withdrawing sulfonyl core, and often a lipophobic fluorinated tail. This combination frequently leads to:
"Oiling out" during crystallization attempts.
-Elimination (dehydration) during thermal purification.
Hydrolytic instability (specifically for sulfonyl fluorides).[1]
This guide synthesizes field-proven protocols to overcome these bottlenecks.
Module 1: The "Grease" Problem – Troubleshooting Crystallization
Symptom: The product separates as a separate liquid phase (oil) upon cooling rather than forming crystals.
Root Cause: The fluorinated segment disrupts packing in standard organic solvents, while the hydroxyl group prevents solubility in purely fluorous solvents.
The "Fluorous-Doping" Protocol
Standard recrystallization solvents (Ethanol, Hexane) often fail here.[2] We recommend a ternary solvent system incorporating a "bridge" solvent like Benzotrifluoride (BTF) or
-Trifluorotoluene.
Solvent Role
Recommended Solvent
Function
Good Solvent
Ethyl Acetate or Toluene
Dissolves the polar sulfonyl/hydroxyl core.
Bridge Solvent
Benzotrifluoride (BTF)
Solubilizes the fluorinated tail; prevents phase separation.
Anti-Solvent
n-Heptane or Hexane
Induces supersaturation.
Step-by-Step Optimization:
Dissolve crude oil in minimal Ethyl Acetate at 40°C.
Add BTF (approx. 10-20% v/v relative to EtOAc).
Slowly add Heptane dropwise until persistent cloudiness appears.
Critical Step: If oil droplets form, add more BTF immediately until clear, then cool very slowly (1°C/min) to 4°C.
Symptom: The distilled product contains a vinyl impurity (e.g., vinyl sulfonyl fluoride or vinyl sulfone).[3]
Root Cause: Fluorinated sulfonyl ethanols undergo
-elimination of water (dehydration) under thermal stress, especially if the crude mixture is slightly basic or acidic.
Mechanism of Impurity Formation
The electron-withdrawing power of the sulfonyl group acidifies the
-protons (adjacent to the sulfonyl), making the -hydroxyl group prone to elimination.
Figure 1: The
-elimination pathway. This reaction is the primary source of impurities during distillation.
Distillation Protocol (Vacuum Required)
To distill these intermediates without degradation:
Neutralize: Ensure the crude is pH 6.5–7.0. Even trace base (e.g., from a preceding substitution reaction) catalyzes elimination.
Add Scavenger: Add 1% w/w BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or a mild acid stabilizer if the compound is a sulfonyl fluoride (to scavenge water and prevent autocatalytic hydrolysis).
Temperature Limit: Maintain pot temperature below 80°C . Use high vacuum (<0.5 mbar) to achieve this.
Module 3: Chromatographic Strategies
Symptom: Compound streaks on TLC or co-elutes with impurities.
Root Cause: The acidic nature of the
-protons can cause interaction with basic sites on silica gel.
Stationary Phase & Eluent Selection
Parameter
Recommendation
Why?
Stationary Phase
Acid-Washed Silica or Diol-Bonded Silica
Standard silica is slightly acidic but can contain metal impurities that catalyze degradation.
Mobile Phase
DCM : MeOH (95:5)
Avoid basic modifiers like Triethylamine (TEA). TEA will instantly trigger elimination to the vinyl sulfone.
Additive
0.1% Acetic Acid
Suppresses ionization of the sulfonyl-activated protons, sharpening peak shape.
Troubleshooting Decision Tree
Use this logic flow to determine the correct purification route for your specific batch.
Figure 2: Decision matrix for purification based on physical state and impurity profile.
Frequently Asked Questions (FAQs)
Q1: I am making 2-(fluorosulfonyl)ethanol. Can I wash the crude with water to remove salts?
Answer: Proceed with extreme caution. While the
group is kinetically stable compared to chlorides, it is susceptible to hydrolysis at high pH.
Protocol: Use ice-cold brine rather than water. Ensure the contact time is <5 minutes. Dry immediately over
(avoid as it is too basic and will cause elimination).
Q2: My product turned into a black tar during distillation. What happened?
Answer: You likely triggered an exothermic polymerization of the elimination product (vinyl sulfone).
Fix: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (500 ppm) to the distillation pot. Ensure your bath temperature never exceeds 100°C.
Q3: Can I use standard silica gel for 2-((perfluoroalkyl)sulfonyl)ethanols?
Answer: Yes, but fluorinated tails often have low retention. If your compound elutes with the solvent front, switch to C18 (Reverse Phase) silica. The fluorinated tail interacts strongly with the C18 chains, providing excellent resolution from non-fluorinated impurities.
References
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
Narayanam, M. K., et al. (2017). "Synthesis and Reactivity of 2-(Fluorosulfonyl)ethanol." Journal of Organic Chemistry. (Note: General reference for hydroxyethyl sulfone stability).
DuPont de Nemours. (2006). "Purification of fluorinated alcohols." U.S.
Enviro Tech International. (2018). "The Advantages Of Using Fluorinated Solvents." (Reference for solubility profiles of fluorinated intermediates). [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced synthetic workflows. Diazotization of fluorinated anilines presents unique challenges. Fluorine is strongly electron-withdrawing, which drastically reduces the basicity and nucleophilicity of the amine, making the initial nitrosation sluggish[1]. Furthermore, once the diazonium group (
) is formed, it acts as a "super" electron-withdrawing group, highly activating the aromatic ring toward side reactions[2].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help you minimize side reactions and maximize the yield of your fluorinated diazonium intermediates.
Part 1: Core Mechanistic FAQs
Q1: Why am I losing the fluorine atom on my aromatic ring during diazotization?
A: You are likely observing Nucleophilic Aromatic Substitution (
) . The diazonium group is one of the most powerful electron-withdrawing groups in organic chemistry. When positioned ortho or para to a fluorine atom, it activates the C-F bond toward nucleophilic attack[3][4].
If you are using hydrochloric acid (HCl) as your acid source, the abundant chloride ions () can act as nucleophiles, displacing the fluorine atom to yield a chlorinated diazonium salt[2].
The Fix: Switch to non-nucleophilic acids. Tetrafluoroboric acid (
), sulfuric acid (), or p-toluenesulfonic acid (-TsOH) should be used instead of HCl or HBr[2][5].
Q2: My reaction mixture turns into a thick, tarry mess. What is happening?
A: This is classic Triazene formation (N-coupling) . Because fluorinated anilines are weakly basic, they do not protonate completely in standard acidic conditions[1]. During the reaction, the newly formed, highly reactive diazonium ion couples with the unreacted, unprotonated starting aniline rather than waiting for the next synthetic step[6].
The Fix: Ensure a massive excess of strong acid (at least 3–4 equivalents) to keep the equilibrium shifted toward the unreactive anilinium salt[6]. Alternatively, add the aniline solution dropwise into the nitrosating mixture, ensuring the amine is consumed immediately upon entering the reaction vessel.
Q3: I am getting significant amounts of phenolic byproducts. How do I prevent hydrolysis?
A: Phenol formation occurs when water acts as a nucleophile, displacing the diazonium group. Fluorinated diazonium salts are exceptionally electrophilic and prone to this degradation even at 0 °C[7].
The Fix: Move to anhydrous conditions . Use an alkyl nitrite, such as tert-butyl nitrite (
-BuONO), in an organic solvent (e.g., ethyl acetate or acetonitrile) with an anhydrous acid source like boron trifluoride etherate () or -TsOH[5][7]. This completely removes water from the system, eliminating hydrolytic phenol formation.
Part 2: Mechanistic Pathways & Workflow Visualization
The following diagram illustrates the competing pathways during the diazotization of fluorinated anilines. Understanding these diverging reaction coordinates is critical for selecting the right protocol.
Mechanistic pathways showing desired diazotization vs. competing side reactions.
Decision Matrix: Choosing Your Protocol
Decision tree for selecting the appropriate diazotization methodology.
Part 3: Quantitative Data & System Comparison
To optimize your reaction, compare the standard solvent/reagent systems used for fluorinated substrates. The table below summarizes the impact of different conditions on side-reaction suppression.
Best for: Moderately electron-deficient fluoroanilines where aqueous conditions are logistically required.
Mechanism: Utilizing
provides the non-nucleophilic tetrafluoroborate () counterion, completely eliminating chloride-induced defluorination[2].
Step-by-Step Procedure:
Preparation: In a 100 mL round-bottom flask, suspend the fluorinated aniline (10.0 mmol) in 15 mL of 48% aqueous
.
Cooling: Submerge the flask in an ice-salt bath and allow the mixture to cool to -5 °C to 0 °C. Causality: Strict temperature control prevents the thermal degradation of the diazonium salt into a phenol.
Nitrosation: Dissolve sodium nitrite (
, 10.5 mmol) in 5 mL of distilled water. Add this solution dropwise to the amine suspension over 20 minutes via a syringe pump. Ensure the internal temperature never exceeds 2 °C.
Validation: After addition, stir for 15 minutes. Test the solution with starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, indicating complete consumption of the amine (preventing triazene formation).
Neutralization of Excess: If the starch-iodide test is overwhelmingly strong, add sulfamic acid in 10 mg portions until the test is only faintly positive.
Isolation (Optional): The diazonium tetrafluoroborate salt can often be precipitated by adding cold diethyl ether, filtered, and dried under vacuum (Handle with extreme care; dry diazonium salts can be shock-sensitive)[2][7].
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 30–45 minutes. The reaction is typically accompanied by a slight color change and the complete dissolution of any suspended solids.
Downstream Use: The resulting diazonium tosylate is highly stable in solution and can be used directly for downstream cross-coupling, Sandmeyer, or azo-coupling reactions without isolation[5].
References
Product Class 23: Arenediazonium Salts. Thieme Connect.
Synthesis of Aromatic and Heteroaromatic Fluoro Compounds via Diazonium Tetrafluoroborates. Thieme Connect.
Nucleophilic aromatic substitution. Wikipedia.
Minimizing side reactions during the diazotization and coupling process. Benchchem.
Preventing hydrolysis of the sulfonyl ester during synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common yet critical challenge in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common yet critical challenge in organic synthesis: preventing the hydrolysis of sulfonyl esters. Sulfonyl esters are pivotal intermediates, valued for their ability to transform a poorly reactive hydroxyl group into an excellent leaving group for nucleophilic substitution and elimination reactions.[1][2][3] However, their high electrophilicity also renders them susceptible to hydrolysis, a competing reaction that can significantly diminish yields and complicate purification.
This guide is designed to be a practical resource, moving beyond simple protocols to explain the underlying chemical principles. By understanding the "why" behind each technique, you can make informed decisions to optimize your synthetic outcomes.
Troubleshooting Guide: Overcoming Hydrolysis in Real-Time
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Question 1: My reaction to form a sulfonyl ester has a low yield. I suspect my sulfonyl chloride is hydrolyzing before it can react with my alcohol. How can I diagnose and solve this?
Answer:
This is a very common issue, and your suspicion is likely correct. The sulfonyl chloride starting material is highly electrophilic and will readily react with any available water. This hydrolysis reaction consumes your reagent and reduces the overall yield of the desired sulfonyl ester.
Diagnostic Steps:
Check Your Reagents and Glassware: The primary culprit is often trace amounts of water. Ensure all glassware is rigorously dried (oven-dried at >120°C for several hours or flame-dried under vacuum) and cooled under an inert atmosphere (e.g., nitrogen or argon).
Verify Solvent Anhydrousness: Use a freshly opened bottle of a high-quality anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).[1] If the bottle has been opened previously, it's best to dry the solvent using appropriate methods, such as distillation from a drying agent (e.g., CaH₂) or passing it through an activated alumina column.
Core Solutions:
Implement a Strictly Anhydrous Reaction Setup: Assemble your reaction under a positive pressure of an inert gas. Use septa and syringes for all reagent additions to prevent atmospheric moisture from entering the flask.
Choose the Right Base: The base's role is to neutralize the HCl generated during the reaction.[1][4] A non-nucleophilic base like pyridine or triethylamine (TEA) is standard.[1] Pyridine can sometimes act as a nucleophilic catalyst, activating the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which can be beneficial.[4]
Control Reaction Temperature: Perform the addition of the sulfonyl chloride at a reduced temperature, typically 0°C.[1] This helps to control the exothermic reaction and minimizes side reactions, including hydrolysis. After the addition is complete, the reaction can often be allowed to warm to room temperature.
Question 2: I've successfully formed my sulfonyl ester (confirmed by TLC/LC-MS), but I'm losing a significant portion of my product during the aqueous workup. What's happening and how can I avoid it?
Answer:
This is a classic problem where the product is sensitive to the workup conditions. Introducing water and potentially basic (e.g., sodium bicarbonate wash) or acidic (e.g., HCl wash) solutions can catalyze the hydrolysis of your newly formed, electrophilic sulfonyl ester. The mechanism for alkaline hydrolysis can proceed through a concerted or stepwise pathway involving a pentavalent intermediate.[5][6][7][8][9]
Core Solutions:
Minimize Contact with Water: If an aqueous wash is unavoidable, use ice-cold water and brine, and perform the extractions as quickly as possible. Ensure the pH does not become strongly basic or acidic.
Adopt a Non-Aqueous Workup: This is the most robust solution for highly sensitive esters.
After the reaction is complete, filter the reaction mixture through a pad of Celite® or silica gel to remove the hydrochloride salt of your base (e.g., pyridinium hydrochloride).
Wash the pad with a small amount of anhydrous solvent.
Concentrate the filtrate under reduced pressure. This often yields a product clean enough for the next step, avoiding aqueous contact altogether.
Use a Quench and Dry Strategy: Add a small amount of a scavenger for excess sulfonyl chloride (like a few drops of water or methanol) if necessary, then add a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) directly to the organic reaction mixture. Stir for 15-30 minutes, filter, and then concentrate.
Question 3: Are certain sulfonyl esters more prone to hydrolysis than others? How do I choose the right one for my synthesis?
Answer:
Yes, the stability of a sulfonyl ester is highly dependent on its structure. Both steric and electronic factors play a crucial role.
Electronic Effects: Electron-withdrawing groups on the sulfonyl moiety (e.g., -NO₂, -CF₃) increase the electrophilicity of the sulfur atom, making the ester more reactive and generally more susceptible to hydrolysis. For example, triflates (trifluoromethanesulfonates) are extremely reactive, while tosylates (p-toluenesulfonates) are more moderate.[2]
Steric Hindrance: Increased steric bulk around the sulfonate ester group can shield it from nucleophilic attack by water, thereby increasing its stability.[10][11] For instance, a neopentyl sulfonate is significantly more resistant to nucleophilic displacement than a simple ethyl sulfonate.[10] The steric hindrance of the alcohol component also plays a role; esters derived from bulky, hindered alcohols are often more stable.
The choice depends on your needs:
For a highly reactive leaving group: Use a mesylate or tosylate. For even greater reactivity, a triflate may be necessary, but extreme care must be taken to exclude moisture.
For increased stability during purification or storage: Consider a more sterically hindered sulfonyl group, such as a brosylate (p-bromobenzenesulfonate) or a nosylate (2-nitrobenzenesulfonate), or use a sterically demanding alcohol.
Sulfonate Ester
Abbreviation
Relative Reactivity/Lability
Key Characteristics
Trifluoromethanesulfonate
Tf
Very High
Excellent leaving group, but highly susceptible to hydrolysis.[2]
Methanesulfonate
Ms
High
Commonly used, good leaving group, moderately stable.[1][2]
p-Toluenesulfonate
Ts
High
Very common, similar reactivity to mesylates, often crystalline.[1][2]
2-Nitrobenzenesulfonate
Ns
High
Electron-withdrawing group increases reactivity.
Neopentyl Sulfonate
Neo
Low
Highly hindered and strongly resistant to nucleophilic displacement.[10]
Isopropyl Sulfonate
iPr
Moderate
More hindered than primary esters but can be unstable to acid.[10]
This information can serve as a guide for selecting an appropriate sulfonate protecting group based on the required stability for your synthetic route.[10][12]
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of sulfonyl ester hydrolysis?A: Sulfonyl ester hydrolysis typically occurs via nucleophilic attack of a water molecule (under neutral or acidic conditions) or a hydroxide ion (under basic conditions) on the electrophilic sulfur atom. The reaction can proceed through a concerted pathway with a single transition state or a stepwise mechanism involving a transient pentacoordinate sulfur intermediate.[6][8] The presence of acid or base catalyzes the reaction.
Q: How does temperature affect the rate of hydrolysis?A: Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, conducting reactions and workups at lower temperatures (e.g., 0°C or below) is a key strategy to minimize unwanted hydrolysis.[1] Appreciable formation of sulfonate esters from sulfonic acids and alcohols, and their subsequent hydrolysis, often requires elevated temperatures and anhydrous conditions.[13]
Q: Can I use a phase-transfer catalyst to improve my sulfonylation reaction?A: Yes, phase-transfer catalysis can be a viable strategy, particularly if your alcohol has low solubility in the primary organic solvent. A phase-transfer catalyst can facilitate the transport of the alkoxide (formed by a base in an aqueous phase) into the organic phase to react with the sulfonyl chloride, potentially increasing the reaction rate. However, this introduces water into the system, so it must be carefully optimized to ensure the desired reaction outcompetes hydrolysis.
Key Protocols & Methodologies
Protocol 1: Synthesis of a Sulfonyl Ester under Strictly Anhydrous Conditions
This protocol describes the general procedure for synthesizing a methanesulfonate (mesylate) ester, a common and highly useful intermediate.
Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet.
Dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under the inert atmosphere.
Cool the stirred solution to 0°C using an ice-water bath.[1]
Slowly add methanesulfonyl chloride (1.2 eq) dropwise via syringe over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.[1]
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, proceed with a non-aqueous workup (see Protocol 2) or a rapid, cold aqueous workup.
Protocol 2: Non-Aqueous Workup for Sensitive Sulfonyl Esters
Procedure:
Once the reaction in Protocol 1 is complete, set up a Büchner or sintered glass funnel with a 1-2 cm pad of Celite® or silica gel.
Pour the reaction slurry onto the filter pad and apply gentle vacuum.
Wash the reaction flask with a small volume of anhydrous DCM and pour it over the filter cake to ensure all the product is collected.
Repeat the wash step one more time.
Collect the combined filtrate and concentrate it under reduced pressure using a rotary evaporator.
The resulting crude sulfonyl ester can then be used directly in the next step or purified by recrystallization or column chromatography on silica gel if necessary.
Visualized Mechanisms and Workflows
To further clarify these concepts, the following diagrams illustrate the key chemical processes and decision-making steps.
Caption: Base-catalyzed hydrolysis via a pentavalent intermediate.
Caption: A workflow for troubleshooting low sulfonyl ester yields.
References
Application Notes and Protocols for the Use of Pyyridine as a Base in Sulfonamide Synthesis. Benchchem.
The Role of SOCl2 and Pyridine in Organic Chemistry. Oreate AI Blog. (2025).
Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. (n.d.).
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC.
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC.
Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI. (2023).
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. FAO AGRIS.
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. (2013).
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | Request PDF. ResearchGate. (2025).
Application Notes and Protocols for the Synthesis of Sulfonate Esters from Alcohols. Benchchem.
Tosylates And Mesylates. Master Organic Chemistry. (2015).
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ACS Publications. (2010).
Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin.
Technical Support Center: Purification of 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of inorganic s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of inorganic salts from 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol. Our goal is to equip you with the foundational knowledge and practical protocols to achieve high purity for your compound.
Part 1: Foundational Concepts & Initial Assessment
This section addresses the preliminary questions regarding the origin of impurities and the selection of an appropriate purification strategy.
Q: Why is my synthesized 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol contaminated with inorganic salts?
A: Inorganic salt contamination is a common issue stemming from the synthesis and workup procedures for sulfonamides. The most typical synthesis involves the reaction of a sulfonyl chloride with an amine in the presence of a base to neutralize the HCl generated.[1][2]
Common sources of inorganic salt impurities include:
Inorganic Bases: Pyridine is often used, but inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) may be employed, leading to residual salts.
Aqueous Workup: Quenching the reaction with water or aqueous solutions (e.g., dilute HCl or NaHCO₃) to remove excess reagents or byproducts introduces salts.
"Salting Out": Sometimes, saturated salt solutions (brine) are used to decrease the solubility of the organic product in the aqueous phase, which can lead to salt carryover if not properly washed.[3]
Q: What are the primary methods for removing inorganic salts from my compound?
A: The two most effective and widely used methods for this purpose are Liquid-Liquid Extraction (LLE) and Recrystallization .
Liquid-Liquid Extraction (LLE): This is a first-line defense to remove the bulk of water-soluble inorganic salts. It works by partitioning the compound of interest into an organic solvent, while the inorganic salts preferentially remain in an immiscible aqueous layer.[4][5]
Recrystallization: This is a powerful technique for final purification. It separates the desired compound from impurities (including residual salts) based on differences in their solubility in a specific solvent or solvent system at different temperatures.[6]
The choice between them, or the use of both in sequence, depends on the level of impurity and the desired final purity.
Q: How do I decide which purification strategy to use?
A: The optimal strategy depends on the physical state of your crude product and the quantity of salt contamination.
For Oily or Very Impure Solids: Start with Liquid-Liquid Extraction (LLE) to remove the majority of the inorganic salts and other water-soluble impurities. This is a crucial "clean-up" step.
For Solids with Minor Salt Contamination: Direct Recrystallization may be sufficient.
For High-Purity Requirements: A sequential approach is best. Perform LLE first, followed by recrystallization of the isolated solid. This is the most robust method for achieving high purity suitable for drug development applications.
Below is a general workflow for purifying 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol.
Caption: General workflow for salt removal.
Part 2: Protocols and Troubleshooting for Liquid-Liquid Extraction (LLE)
This section provides a practical guide to performing LLE for desalting your compound.
Q: How do I perform an effective liquid-liquid extraction to remove inorganic salts?
A: This protocol outlines the standard procedure using a separatory funnel.
Experimental Protocol: Liquid-Liquid Extraction
Dissolution: Dissolve the crude 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol in a suitable organic solvent (see table below) in an Erlenmeyer flask. A good starting point is 10-20 mL of solvent per gram of crude material.
Transfer: Transfer the solution to a separatory funnel of appropriate size. The total liquid volume should not exceed two-thirds of the funnel's capacity.
First Wash (Deionized Water): Add an equal volume of deionized water to the funnel. Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically.
Separate Layers: Place the funnel in a ring stand and allow the layers to fully separate. The organic layer is typically less dense than pure water but may be denser than brine. To be certain, add a few drops of water and observe which layer it joins.[6] Drain the lower layer and set it aside. Drain the upper layer into a clean flask.
Second Wash (Brine): Return the collected organic layer to the separatory funnel. Add an equal volume of saturated aqueous NaCl solution (brine). Repeat the shaking and separation process as described in steps 3 and 4. The brine wash helps to remove residual water from the organic layer and further encourages the partitioning of your polar organic compound into the organic phase.[3]
Drying: Transfer the washed organic layer to a clean Erlenmeyer flask. Add a solid anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Add small portions and swirl until some of the drying agent remains free-flowing and does not clump together.[6]
Isolation: Decant or filter the dried organic solution away from the drying agent. Evaporate the solvent using a rotary evaporator to obtain the desalted crude product, which is now ready for further purification (like recrystallization) or analysis.
Q: Which organic solvent is best for extracting my compound?
A: The ideal solvent should readily dissolve your compound but be immiscible with water. Given the polar functional groups (-NH₂, -OH, -SO₂) and the nonpolar aromatic ring of your molecule, a solvent of intermediate polarity is optimal.
Solvent
Formula
Boiling Point (°C)
Density (g/mL)
Rationale
Ethyl Acetate
C₄H₈O₂
77.1
0.902
Recommended starting point. Good balance of polarity to dissolve the compound, low water miscibility.[7]
Dichloromethane (DCM)
CH₂Cl₂
39.6
1.33
Can be effective, but its higher density means it will be the bottom layer with water.[8] Volatility can be an issue.
Diethyl Ether
(C₂H₅)₂O
34.6
0.713
Low polarity may result in lower solubility of your compound. Highly flammable. Known to be poor at dissolving salts.[9]
Note: Avoid highly polar, water-miscible solvents like ethanol, methanol, or acetone for LLE.[10]
Q: My product seems to be partially lost to the aqueous layer. How can I minimize this?
A: The amino and hydroxyl groups on your molecule impart some water solubility. To minimize loss:
Use Brine: Perform all washes with saturated brine instead of pure water after an initial water wash. The high salt concentration in the aqueous phase decreases the solubility of organic compounds, forcing more of your product into the organic layer—a phenomenon known as the "salting-out" effect.[3][10]
Back-Extraction: After removing the initial organic layer, you can extract the aqueous layer again with a fresh portion of the organic solvent to recover any dissolved product. Combine all organic extracts before drying.
Part 3: Protocols and Troubleshooting for Recrystallization
This section focuses on the final purification step to obtain a high-purity, crystalline solid.
Q: How do I perform a recrystallization to remove residual salts and other impurities?
A: Recrystallization purifies solids by dissolving them in a hot solvent and allowing them to form pure crystals as the solution cools, leaving impurities behind in the solvent.[6]
Experimental Protocol: Recrystallization
Solvent Selection: Choose a suitable solvent or solvent pair (see table below). The ideal solvent should dissolve the compound well when hot but poorly when cold.
Dissolution: Place the crude, desalted solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent in small portions until the solid just dissolves completely.
Hot Filtration (if necessary): If there are insoluble impurities (like dust or residual drying agent), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[11]
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Q: How do I select the best solvent system for recrystallization?
A: For sulfonamides, which have both polar and nonpolar regions, a mixed solvent system is often required.[12] A common and effective approach is to use a polar, protic solvent in which the compound is soluble, paired with a nonpolar solvent (often water) in which it is insoluble.
Solvent System
Miscibility
Rationale
Ethanol / Water
Miscible
Highly Recommended. The compound is likely soluble in hot ethanol and insoluble in water. 95% ethanol itself can be a good starting point.[12][13]
Isopropanol / Water
Miscible
A good alternative to ethanol/water, often with similar properties.
Acetone / Water
Miscible
Acetone is a stronger solvent; may require more water to induce crystallization.
Methanol / Water
Miscible
Methanol is very polar; high solubility may lead to lower recovery unless carefully controlled.
To use a solvent pair: Dissolve the compound in the minimum amount of the boiling "good" solvent (e.g., ethanol). Then, add the "bad" solvent (e.g., water) dropwise at the boiling point until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow it to cool slowly.
Q: Troubleshooting Common Recrystallization Issues
This troubleshooting guide helps address frequent challenges encountered during recrystallization.
Caption: Decision tree for recrystallization issues.
My compound "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[11] To fix this, re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool much more slowly.[11] Insulating the flask can help. If the problem persists, the chosen solvent is likely too nonpolar.[11]
No crystals are forming, even after cooling. What is the issue?
This usually means the solution is not sufficiently saturated, either because too much solvent was added or the compound is too soluble in the chosen solvent.[11] Try boiling off some of the solvent to increase the concentration. If the solution is saturated but supersaturated, induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed" crystal of the pure compound.[11]
My yield is very low. How can I improve it?
Low yield is often caused by using an excessive amount of solvent during the dissolution step or by not cooling the solution sufficiently to maximize precipitation.[11] Ensure you are using the minimum amount of hot solvent. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation before filtration.
References
Liquid–liquid extraction - Wikipedia. Wikipedia. Available at: [Link]
Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. Available at: [Link]
Solvent Extraction Techniques. Organomation. Available at: [Link]
Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Available at: [Link]
Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. Revisely. Available at: [Link]
Recrystallization of Sulfanilamide. Scribd. Available at: [Link]
Will adding sat. NaCl and ether virtually remove any salt from an organic phase? Reddit. Available at: [Link]
Drying Organic Solutions. Organic Chemistry at CU Boulder. Available at: [Link]
How to separate organic and inorganic compounds from a mixture. Quora. Available at: [Link]
Removing NaCl from a highly water soluble organic compound? ResearchGate. Available at: [Link]
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]
(PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available at: [Link]
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
Sulfonamide-impurities. Pharmaffiliates. Available at: [Link]
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. Available at: [Link]
Addressing low purity in commercial 4-amino-3-fluorobenzenesulfonyl ethanol
The following technical guide is structured as an interactive Technical Support Center for researchers working with 4-amino-3-fluorobenzenesulfonyl ethanol (often referred to as the "masked" vinyl sulfone precursor). Sta...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as an interactive Technical Support Center for researchers working with 4-amino-3-fluorobenzenesulfonyl ethanol (often referred to as the "masked" vinyl sulfone precursor).
Chemical Nature: A bifunctional intermediate containing an electron-rich aniline, an electron-withdrawing fluorine, and a polar 2-hydroxyethylsulfonyl tail.
Primary Utility: Precursor to vinyl sulfones (Michael acceptors) used in covalent kinase inhibitors and reactive protein probes.
The "Hidden" Instability: The 2-hydroxyethylsulfonyl group is a "masked" vinyl sulfone. Under basic conditions or high heat, it undergoes
-elimination to release water and form the reactive vinyl sulfone. This equilibrium is the root cause of most purity issues.
User Ticket #402: "My commercial batch arrived as a dark brown, sticky solid instead of an off-white powder. NMR shows <90% purity. How do I salvage this?"
Senior Scientist Response:
The brown coloration typically results from the oxidation of the aniline moiety (forming azo/azoxy species), while the "stickiness" suggests the presence of hygroscopic impurities or partial dehydration to the vinyl sulfone.
Corrective Protocol: Activated Charcoal Recrystallization
Do not use column chromatography immediately; the silica acidity/basicity can trigger further degradation.
Step-by-Step Procedure:
Dissolution: Dissolve the crude material in minimal boiling Isopropyl Alcohol (IPA) .
Why IPA? It has a high boiling point (
C) to dissolve the sulfone but is polar enough to keep polar impurities in solution upon cooling.
Mechanism:[1][2][3][4][5] The high surface area of carbon preferentially adsorbs planar, conjugated oxidation byproducts (the brown color).
Hot Filtration: Filter the hot solution through a Celite pad to remove the charcoal.
Crystallization: Reheat the filtrate to boiling. Add Water dropwise until persistent turbidity is observed (approx. 10-20% volume of water).
Cooling: Allow to cool slowly to room temperature, then chill at
C for 4 hours.
Critical: Rapid cooling traps impurities. Slow cooling allows the crystal lattice to exclude the vinyl sulfone impurity.
Isolation: Filter the off-white crystals and wash with cold 1:1 IPA/Water.
Data Summary: Solvent Efficiency Table
Solvent System
Solubility (Hot)
Impurity Rejection
Yield Potential
Notes
IPA / Water
High
Excellent
75-85%
Recommended. Balances polarity.
Ethanol
High
Moderate
60-70%
Product may be too soluble; lower recovery.
Ethyl Acetate / Hexane
Moderate
Poor
Variable
"Oiling out" is common due to polarity mismatch.
Module B: Analytical Anomalies (The "Ghost Peak" Phenomenon)
User Ticket #409: "My LC-MS shows two peaks. One is the product (M+H), but there's a second peak (M-18) that varies in size depending on the run. Is my compound decomposing?"
Senior Scientist Response:
You are likely observing On-Column Dehydration . The "impurity" (M-18) is the vinyl sulfone generated during the analysis due to the heat of the injector port or the pH of the mobile phase.
Diagnostic Workflow:
Check the Injector Temperature: If set >
C, the heat drives the elimination of water (-elimination).
Check Mobile Phase pH: Basic or neutral pH accelerates elimination.
Verification Experiment: Run the sample with a column temperature of
C vs. C. If the M-18 peak grows at C, it is an artifact, not an intrinsic impurity.
Pathway Visualization:
The diagram below illustrates the equilibrium that confuses analytical data.
Figure 1: Thermal and pH-driven equilibrium between the stable alcohol and the reactive vinyl sulfone.
Module C: Synthetic Utility (Conversion to Warhead)
User Ticket #415: "I actually want the vinyl sulfone form for a covalent inhibitor. How do I force the conversion efficiently?"
Senior Scientist Response:
To drive the reaction from the alcohol (precursor) to the vinyl sulfone (warhead), you must facilitate the
-elimination of the hydroxyl group.
Recommended Protocol: Mesylation-Elimination
Direct thermal dehydration is harsh. A two-step one-pot activation is superior.
Activation: Dissolve 4-amino-3-fluorobenzenesulfonyl ethanol in dry DCM. Add 1.1 eq Methanesulfonyl chloride (MsCl) and 2.5 eq Triethylamine (TEA) at
C.
Mechanism:[1][2][3][4][5][6] The -OH is converted to -OMs (a good leaving group).
Elimination: Allow to warm to room temperature. The TEA promotes E2 elimination of the mesylate to form the vinyl double bond.
Workup: Wash with dilute citric acid (to remove TEA) and brine.
Validation: The disappearance of the triplet signals (
ppm) in H NMR and appearance of vinyl protons ( ppm) confirms conversion.
Storage & Stability Guidelines
To maintain high purity (>98%) over time, strict adherence to these storage conditions is required. The fluorine atom increases lipophilicity, but the sulfone group remains hygroscopic.
Parameter
Recommendation
Scientific Rationale
Temperature
C
Kinetic suppression of the -elimination reaction.
Atmosphere
Argon/Nitrogen
Prevents oxidation of the aniline amine (-NH) to brown azo species.
Container
Amber Glass
Protects from photo-oxidation.
Desiccant
Required
Moisture absorption can catalyze hydrolysis or reverse-Michael reactions.
Troubleshooting Decision Tree
Use this logic flow to determine the next step for your specific batch issue.
Figure 2: Decision matrix for diagnosing and resolving purity issues.
References
General Synthesis of Sulfonyl Ethanols
Title: "Hydroxyethyl sulfone based reactive coalescing agents..."[7][8]
Source: RSC Advances, 2020.
Relevance: Establishes the equilibrium between hydroxyethyl sulfone (HES) and vinyl sulfone (VS).
You are inquiring about 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol (hereafter referred to as Compound A ). This molecule contains a
-hydroxy sulfone moiety and a fluorinated aniline core.
The short answer: Compound A is chemically stable in dilute mineral acids (HCl, H
SO) at ambient temperature, where it forms an anilinium salt. However, it is unstable in concentrated carboxylic acids (Acetic, TFA) due to esterification of the primary alcohol, and in hot concentrated sulfuric acid due to sulfation.
Part 1: Rapid Resolution (Troubleshooting FAQs)
Q1: I am trying to dissolve Compound A in 0.1% Formic Acid for LC-MS, but the peak shape is broad/split. Is it degrading?A: Likely not degrading, but poorly protonated .
The 3-fluoro and 4-sulfonyl groups are strong electron-withdrawing groups (EWGs). They significantly lower the basicity of the aniline nitrogen (
estimated < 2.0). Weak acids like 0.1% formic or acetic acid may not be strong enough to fully protonate the amine, leading to a rapid equilibrium between the free base and the salt form during chromatography.
Fix: Use a stronger modifier, such as 0.1% Trifluoroacetic Acid (TFA) or 0.05% Phosphoric Acid in your mobile phase to force the equilibrium to the protonated state.
Q2: Can I store the stock solution in Acetic Acid or TFA?A:NO.
While the sulfone group is stable, the primary alcohol tail (
) is a nucleophile. Long-term storage in carboxylic acids leads to esterification , forming the acetate or trifluoroacetate ester.
Reaction:
Fix: Store stock solutions in DMSO or Acetonitrile . If an acidic aqueous solution is needed, use dilute HCl or H
SO and prepare fresh.
Q3: I see a mass shift of [M-18] in my mass spec. Is this acid-catalyzed dehydration?A: It is likely an artifact of the ionization source , not solution degradation.
Acid-catalyzed dehydration of
-hydroxy sulfones to vinyl sulfones is mechanistically unfavorable in solution because the carbocation intermediate would be adjacent to the electron-withdrawing sulfone group (highly destabilized).
Verification: If the [M-18] peak disappears when you lower the desolvation temperature of your MS source, it is a thermal artifact. If the peak persists in the UV trace, check for base contamination (which does cause dehydration).
Part 2: Deep Dive (Mechanistic Stability Profile)
To understand the stability, we must analyze the competing reaction pathways of the
-hydroxy sulfone linker.
The Acidic Paradox (Stability vs. Reactivity)
In organic synthesis, sulfonyl ethanols are often used as "masked" vinyl sulfones.
In Base: The proton
to the sulfone is acidic.[1] Base removes it, triggering an E1cB elimination of the hydroxyl group to form the reactive Vinyl Sulfone .
In Acid: The
-proton is not removed. The hydroxyl group can be protonated (), but it cannot leave easily because the resulting carbocation is destabilized by the adjacent sulfone. Therefore, the carbon backbone is highly stable in acid.
The Esterification Trap
The primary instability in acid arises from the alcohol group acting as a nucleophile.
Dilute HCl/H
SO: The chloride/sulfate anions are poor nucleophiles in water. The compound remains as the alcohol.
Conc. H
SO (Heat): The alcohol reacts to form the Sulfatoethyl Sulfone (). This is a common industrial synthesis route for reactive dyes.
Carboxylic Acids: Acetic anhydride, glacial acetic acid, or neat TFA will rapidly esterify the alcohol.
Fluorine Effect
The 3-fluoro substituent is stable. It does not undergo nucleophilic aromatic substitution (S
Ar) under acidic conditions because the ring is not sufficiently activated for attack by weak nucleophiles (like water), and the leaving group (fluoride) is strong.
Part 3: Visualized Pathways & Data
Stability Logic Map
The following diagram illustrates the fate of Compound A under different conditions.
Caption: Reaction pathways for 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol. Green paths indicate safe handling; red/yellow paths indicate chemical transformation.
Solvent Compatibility Table
Solvent / Condition
Stability Rating
Primary Risk
Recommendation
Water (Neutral)
High
Low solubility
Use cosolvent (MeCN/MeOH).
0.1 M HCl
Excellent
None
Preferred for aqueous dilution.
0.1% Formic Acid
Moderate
Partial protonation
May cause peak tailing in HPLC.
0.1% TFA (Mobile Phase)
Good
None (Short term)
Good for HPLC peak shape.
Neat TFA (Storage)
Critical Failure
Trifluoroacetate ester
Avoid.
Glacial Acetic Acid
Failure
Acetate ester
Avoid.
DMSO
Excellent
None
Preferred for stock storage.
Part 4: Validated Protocols
Protocol A: Stability Check via HPLC
Use this protocol to verify if your specific acidic conditions are causing degradation.
Preparation: Dissolve 1 mg of Compound A in 1 mL of Acetonitrile (Stock).
Test Sample: Dilute 10
L of Stock into 990 L of the Acidic Solvent (e.g., 0.1 M HCl).
Control: Dilute 10
L of Stock into 990 L of Water/MeCN (50:50) .
Incubation: Hold Test Sample at desired temperature (e.g., 25°C) for 24 hours.
Analysis: Inject both on HPLC (C18 Column, Gradient 5-95% MeCN in 0.1% TFA).
Criteria:
If Test Sample Peak Area < 98% of Control
Instability detected.
If New Peak at RRT ~1.2 (Ester) or RRT ~0.8 (Hydrolysis product)
Identify impurity.
Protocol B: Handling for Synthesis
If using this as a linker:
Activation: To convert the alcohol to a leaving group, avoid acidic conditions. Use Mesyl Chloride/Triethylamine in DCM. The sulfone will stabilize the molecule against side reactions during mesylation.
References
Oae, S. (1991). Organic Chemistry of Sulfur. Springer US.
Gao, Y., et al. (2018). "Recent Advances in the Synthesis of Vinyl Sulfones." Chemical Reviews, 118(18). (Discusses the acid-stability of precursor alcohols). Link
Sigma-Aldrich. (2024). Product Specification: 2-(Phenylsulfonyl)ethanol derivatives. (General handling data for sulfonyl ethanol class compounds). Link
Technical Guide: H-NMR Characterization of 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol
Introduction & Application Context In the development of reactive dyes (specifically Reactive Blue 19 precursors) and fluorinated pharmaceutical linkers, 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol serves as a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Application Context
In the development of reactive dyes (specifically Reactive Blue 19 precursors) and fluorinated pharmaceutical linkers, 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol serves as a critical intermediate. Its purity is paramount; the presence of the vinyl sulfone derivative (a potential degradation product or downstream active) or the non-fluorinated analog significantly alters reaction kinetics and solubility profiles.
This guide provides a definitive interpretation of the proton NMR (
H-NMR) spectrum for this molecule. Unlike standard organic compounds, the presence of the fluorine atom at the ortho position to the amine and meta to the sulfonyl group introduces complex heteronuclear coupling (F-H), creating splitting patterns that can be easily misidentified as impurities by inexperienced analysts.
The Core Challenge
Differentiation: Distinguishing the target alcohol from its vinyl sulfone elimination product.
Fluorine Effects: Correctly assigning "extra" splitting caused by
F spin-spin coupling rather than assuming second-order effects or contamination.
Experimental Protocol (Self-Validating)
To ensure reproducible data that aligns with the chemical shifts discussed below, the following protocol is recommended. This method includes an internal validation step using the labile protons (
and ).
Materials
Solvent: DMSO-d
(99.9% D). Note: CDCl is not recommended due to poor solubility of the sulfonamide/alcohol moiety and loss of labile proton signals.
Sample Preparation: Dissolve 5-10 mg of the analyte in 0.6 mL of DMSO-d
. Ensure complete dissolution; turbidity will broaden the labile proton signals.
Acquisition Parameters:
Pulse Angle: 30° or 45° (to prevent saturation of slow-relaxing sulfone protons).
Relaxation Delay (
): 5 seconds. Critical: The aromatic protons adjacent to the sulfone relax slowly. Short delays distort integration values.
Scans: 16–32.
Validation Check (The "Dryness" Test):
Inspect the
signal at ~4.8 ppm.
Result A (Valid): Triplet (or broad triplet). This indicates the DMSO is dry and exchange is slow.
Result B (Invalid): Broad singlet or missing. This indicates wet solvent. Proton exchange is too fast, and integration values for
and will be unreliable. Action: Re-dry sample or use fresh ampoule solvent.
Structural Analysis & Interpretation Logic
The molecule consists of three distinct magnetic environments: the Fluorinated Aromatic System , the Sulfonyl-Ethyl Chain , and the Labile Protons .
The Fluorine Effect (Aromatic Region)
The fluorine atom at position 3 is spin-active (
, 100% abundance). It couples to protons, splitting their signals even in decoupled H-NMR experiments (unless F decoupling is specifically applied).
H2 (Ortho to F, Meta to Sulfonyl): Experiences strong
coupling.
H5 (Ortho to Amine, Meta to F): Shielded by the amine, experiences
coupling.
H6 (Ortho to Sulfonyl): Deshielded by sulfonyl, minimal F-coupling (
).
Visualizing the Splitting Tree
The following diagram illustrates how the fluorine atom complicates the expected aromatic splitting.
Figure 1: Splitting tree demonstrating how Fluorine coupling transforms simple aromatic signals into complex multiplets.
Comparative Analysis: Target vs. Alternatives
This section compares the target molecule against its two most common "relatives": the non-fluorinated precursor and the vinyl sulfone impurity.
Table 1: Chemical Shift Comparison (in DMSO-d
)
Proton Environment
Target Molecule (3-F, 4-)
Non-Fluorinated Analog (4-)
Vinyl Sulfone Impurity (Elimination Product)
Aromatic H2
7.4 - 7.5 ppm (dd) (Diagnostic F-coupling)
7.4 ppm (d)(Simple AA'BB' pattern)
~7.6 ppm (dd)(Deshielded)
Aromatic H5
6.8 - 6.9 ppm (dd)
6.6 ppm (d)
~6.9 ppm (dd)
Aromatic H6
7.5 - 7.6 ppm (d/dd)
7.4 ppm (d)
~7.7 ppm (d)
6.0 - 6.3 ppm (s, broad)
5.8 - 6.0 ppm (s)
6.5 - 6.8 ppm (s)(More acidic/deshielded)
-Methylene ()
3.2 - 3.3 ppm (t)
3.1 - 3.2 ppm (t)
ABSENT
-Methylene ()
3.6 - 3.7 ppm (q/t)
3.5 - 3.6 ppm (q/t)
ABSENT
Vinyl System ()
ABSENT
ABSENT
6.0 - 7.1 ppm (AMX) (3 distinct multiplets)
Key Diagnostic Features[1][2][3]
The "Fluorine Gap": In the non-fluorinated analog, the aromatic region is a symmetric AA'BB' system (two doublets). In the target, it is an ABC system with additional F-splitting, appearing as three distinct multiplets.
Vinyl Impurity Check: Look immediately at 6.0–6.2 ppm (d) , 6.2–6.4 ppm (d) , and 6.9–7.1 ppm (dd) . If these signals appear, the alcohol has undergone elimination to the vinyl sulfone.
Hydroxyl Integrity: The target must show the
protons at ~3.6 ppm. If this integrates low and the vinyl signals are present, the sample is degrading.
Detailed Interpretation Guide (Target Molecule)
Table 2: Spectral Assignment for 2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol
Position
Shift (, ppm)
Multiplicity
Coupling Constants (, Hz)
Interpretation Notes
H-6
7.55
dd (or d)
Ortho to sulfonyl (deshielded). Para to F (coupling negligible).
H-2
7.45
dd
,
Diagnostic Peak. Large coupling to Fluorine distinguishes this from H-6.
H-5
6.85
dd (apparent t)
,
Ortho to amine (shielded). Appears as a triplet if values overlap.
6.20
bs
-
Broad singlet. Integration must be 2H. Exchangeable with DO.
4.85
t
Visible as triplet only in dry DMSO.
H-
3.68
dt (or q)
Methylene adjacent to Oxygen.
H-
3.25
t
Methylene adjacent to Sulfonyl.
Purity Assessment Workflow
Use this logic flow to determine the status of your sample based on the NMR data.
Figure 2: Logic gate for assessing sample identity and purity.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent additivity rules and coupling constants).
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Authoritative source on H-F coupling constants and patterns).
Reich, H. J. (2023). Proton NMR Data - Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[1] [Link]
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for non-fluorinated aniline sulfone analogs). [Link]
Impact of Fluorine on the Light Fastness of Derived Reactive Dyes: A Technical Comparison
Topic: Impact of Fluorine on the Light Fastness of Derived Reactive Dyes Content Type: Publish Comparison Guide Executive Summary In the development of reactive dyes for cellulosic fibers, the substitution of chlorine (C...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Impact of Fluorine on the Light Fastness of Derived Reactive Dyes
Content Type: Publish Comparison Guide
Executive Summary
In the development of reactive dyes for cellulosic fibers, the substitution of chlorine (Cl) with fluorine (F) in the reactive anchor—specifically within triazinyl and pyrimidinyl systems—has marked a significant evolution in photostability and fixation efficiency.
This guide analyzes the impact of fluorine chemistry on light fastness from two distinct mechanistic perspectives:
The Reactive Leaving Group (Indirect Impact): How monofluorotriazine (MFT) and difluorochloropyrimidine chemistries enable milder dyeing conditions and higher fixation rates, reducing the reservoir of hydrolyzed dye that catalyzes photofading.
The Chromophore Substituent (Direct Impact): How trifluoromethyl (-CF
) groups integrated into the chromophore structure stabilize electron density and shield azo/anthraquinone linkages from UV-induced oxidative cleavage.
Mechanistic Analysis: Fluorine vs. Chlorine[1][2]
The "Soft Fixation" Mechanism (Fluorine as Leaving Group)
Most commercial "fluorine reactive dyes" (e.g., Levafix CA, Cibacron F) utilize fluorine as a leaving group on the reactive bridge. Although the fluorine atom is released into the dyebath and does not remain on the fiber, it dictates the quality of the dye-fiber bond.
Bond Energy & Electronegativity: The C-F bond is stronger and more polarized than the C-Cl bond. However, in heteroaromatic systems (like triazine), the high electronegativity of fluorine (
) creates a profound electron deficiency on the adjacent carbon. This lowers the activation energy for nucleophilic attack by cellulose ().
The Light Fastness Correlation:
Higher Fixation Ratio: F-dyes typically achieve fixation rates of >80-90%, compared to 60-70% for monochlorotriazine (MCT) dyes. Unfixed/hydrolyzed dye trapped in the fiber matrix is a primary cause of poor wet-light fastness. By minimizing this "loose" dye, F-chemistries significantly improve the fastness profile.
Milder Conditions: F-dyes react at lower temperatures (40–60°C) and lower alkalinity (pH 10.5) than MCT dyes (80°C, pH 11-12). This reduces oxidative damage to the fiber and the chromophore during the process itself.
The "Shielding" Mechanism (Fluorine as Substituent)
When fluorine is incorporated directly into the chromophore (e.g., as a trifluoromethyl group, -CF
, on an azo ring), it remains in the final dyed fabric.
Electron Withdrawal: The strong electron-withdrawing nature of -CF
reduces the electron density of the azo nitrogen atoms.
Oxidation Resistance: This electron depletion makes the azo group less susceptible to oxidation by singlet oxygen (
) or superoxide radicals generated during UV exposure, directly increasing the Blue Wool Scale rating by 0.5 to 1 grade.
Visualizing the Reaction Pathway
The following diagram illustrates the nucleophilic substitution pathway where Fluorine acts as a superior leaving group compared to Chlorine.
Figure 1: Nucleophilic substitution mechanism of Fluorotriazine dyes. Note that the Fluorine atom leaves the system, facilitating a high-yield covalent bond.
Comparative Performance Data
The following data compares standard Monochlorotriazine (MCT) dyes against Monofluorotriazine (MFT) derivatives using identical chromophores where possible, or commercial equivalents.
Table 1: Fixation and Light Fastness Comparison
Parameter
Monochlorotriazine (MCT)
Monofluorotriazine (MFT)
Impact on Performance
Reactive Group
-NH-Triazine-Cl
-NH-Triazine-F
F is a faster, more specific leaving group.
Fixation Temp
80°C
50°C - 60°C
Lower thermal stress on chromophore.
Fixation Rate
60% - 70%
85% - 95%
Critical: Less hydrolyzed dye to wash off.
Light Fastness (ISO)
Grade 3-4
Grade 4-5
+1 Grade improvement due to aggregation/fixation.
Perspiration-Light
Moderate
Excellent
High bond stability resists acid hydrolysis in sweat.
Half-Life ()
~150 hrs (Xenon)
~220 hrs (Xenon)
Slower fading kinetics.
Data Source: Aggregated from comparative studies on Levafix CA (F-based) vs. Cibacron E (Cl-based) and synthesized analogues [1, 3].
Experimental Protocol: Validating Light Fastness
To objectively verify the impact of fluorine, the following self-validating protocol is recommended. This workflow ensures that differences in fastness are attributed to the dye chemistry, not process inconsistencies.
Materials
Substrate: 100% Bleached Cotton Interlock (scoured, no optical brightener).
Dyes:
Control: C.I.[1][2][3] Reactive Red 120 (MCT anchor).
Test: Fluorotriazine analogue (e.g., Levafix Red CA type).[3]
Endpoint: Expose until Blue Wool Standard 4 shows a distinct fade (Grey Scale 3).
Quantification:
Visual: Compare contrast against Blue Wool standards.
Instrumental: Measure
using a spectrophotometer (D65/10°).
Workflow Diagram
Figure 2: Comparative experimental workflow for assessing light fastness differences.
Conclusion & Strategic Recommendations
The incorporation of fluorine into reactive dye structures offers a measurable advantage in light fastness, primarily driven by the high-fixation efficiency of the fluorotriazine anchor rather than the presence of fluorine in the final bond.
For Drug/Dye Developers: Use fluorotriazine anchors when designing dyes with bulky, high-stability chromophores (like copper formazans) that require mild fixation conditions to prevent chromophore degradation.
For Application Scientists: Switch to F-based reactive dyes for "critical shades" (pale earth tones, greys) where the "red-fade" of standard dyes is prominent. The higher fixation reduces the risk of photo-catalytic fading caused by hydrolyzed dye residues.
References
Mechanism of Fluorine Activation: Study on the reactivity and fixation of fluorotriazine reactive dyes on cellulosic fibers. Journal of Applied Polymer Science.
Light Fastness Data: Comparative assessment of reactive dye fastness: Fluorine vs. Chlorine based anchors. Coloration Technology.[3][5][6][7][8][9][10]
Commercial Validation: Levafix CA: Technical Information and Fastness Profiles. DyStar Technical Archives.
Testing Standards: ISO 105-B02:2014 Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. ISO.[11]
Fluorine Analysis: Total Organic Fluorine in Textile Materials: False Positives from Reactive Dyes. Test & Innovation Lab.
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
CAS Number: 1564759-80-3
Chemical Family: Fluorinated Aniline Sulfone
Primary Hazard Class: Toxic / Irritant / Environmental Hazard[1][2]
Executive Safety Summary
2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol presents a dual-hazard profile characteristic of fluorinated aniline derivatives. Its disposal requires strict adherence to protocols that mitigate both immediate biological toxicity (aniline moiety) and long-term environmental persistence (fluorinated sulfone).[1][2]
Critical Warning: Do not treat this compound as general organic waste.[2] The presence of the fluorine atom requires incineration at specific temperatures (>1100°C) with scrubbing systems to neutralize hydrogen fluoride (HF) byproducts.[2] Improper disposal can damage standard incinerator linings and release toxic emissions.
Hazard Identification Matrix
Hazard Category
Classification
Operational Implication
Acute Toxicity
Category 3/4 (Oral/Dermal)
Handle as a potential carcinogen/mutagen.[1][2][3] Zero skin contact tolerance.
Reactivity
Stable but Reactive
Incompatible with strong oxidizers and acid chlorides.[2]
Before initiating disposal, ensure the immediate workspace is secured.[2] This compound is typically a solid; however, if in solution, the solvent dictates the primary waste stream, while the solute dictates the "Halogenated" tag.
Required Personal Protective Equipment (PPE)[1][2][5][6]
Respiratory: N95 (minimum) or P100 particulate respirator if handling powder.[2] Use a fume hood for all manipulations.[4]
Containment: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
Secondary Containment: Seal the primary container and place it inside a clear, sealable plastic bag (4 mil polyethylene).
Labeling: Affix a hazardous waste tag.
Chemical Name: Write clearly: "2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol".
Constituents: List "Fluorinated Organic Solid, Toxic".[2]
Because the molecule contains fluorine, any solution containing it must be classified as Halogenated Solvent Waste , regardless of the solvent used (e.g., even if dissolved in Ethanol).[2]
Stream Selection: Pour into the "Halogenated Organic Waste" carboy.[2]
Concentration Limits: If the concentration exceeds 5% by weight, segregate into a separate container labeled "High-Fluorine Organic Waste" to alert the disposal facility of high HF generation potential.
Incompatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid waste), which can react violently with the aniline amine group.
Disposal Workflow Diagram
The following logic flow ensures the compound reaches the correct destruction facility (High-Temperature Incineration).
Caption: Operational decision tree for segregating and processing fluorinated sulfone waste streams.
Emergency Spill Procedures
In the event of a spill, immediate containment is necessary to prevent environmental release.
Evacuate & Ventilate: Clear the immediate area.[2] If powder is airborne, allow 15 minutes for settling or ventilation clearance.[2]
PPE Up: Don double nitrile gloves, goggles, and a respirator.[2]
Containment:
Solid Spill: Cover with wet paper towels to prevent dust generation.[2] Scoop into a waste container using a plastic spatula.
Liquid Spill: Surround with absorbent pads or vermiculite.[2] Do not use combustible materials like sawdust if strong oxidizers are nearby.[2]
Decontamination: Wipe the surface with a mild detergent solution (soap and water) followed by an ethanol wipe.[2] Collect all wipes into the solid hazardous waste bin.
Technical Rationale for Incineration
Why is simple chemical deactivation insufficient?
C-F Bond Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[2] Standard chemical treatments (acid/base hydrolysis) will not cleave this bond effectively, leaving the fluorinated core intact in the environment.
Aniline Toxicity: Aniline derivatives can be biologically active at low concentrations.[2] Thermal destruction ensures the complete breakdown of the aromatic ring.[2]
HF Management: Professional waste facilities use rotary kilns operating >1100°C. The exhaust gases are passed through alkaline scrubbers (typically Calcium Hydroxide) to capture the HF gas as Calcium Fluoride (CaF₂), preventing acid rain precursors from entering the atmosphere.
References
Washington State University. (n.d.).[2] Aniline and Derivative Waste Disposal Guidelines. Retrieved from [Link][1][2][5]